N-Desmethyl Olopatadine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H21NO3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i2D,3D,5D,6D,13D2 |
Clé InChI |
VQMJUHOJPCPUAM-RGLYJKRISA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])/C(=C/CCNC)/C3=C(C=CC(=C3)CC(=O)O)OC2([2H])[2H])[2H])[2H] |
SMILES canonique |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
N-Desmethyl Olopatadine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Desmethyl Olopatadine-d6, a deuterated analog of the primary active metabolite of Olopatadine. This document details its chemical structure, and physicochemical properties, and explores its critical role as an internal standard in bioanalytical method development and validation.
Introduction
Olopatadine is a well-established antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Its metabolism in humans is limited but results in the formation of metabolites, including the pharmacologically less active N-desmethyl olopatadine. This compound is a stable isotope-labeled version of this metabolite, designed for use as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of six deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, non-labeled analyte while maintaining nearly identical chemical and chromatographic properties.
Chemical Structure and Properties
The chemical structures of Olopatadine, its metabolite N-Desmethyl Olopatadine, and the deuterated internal standard this compound are presented below.
Table 1: Chemical Identity and Properties
| Property | Olopatadine | N-Desmethyl Olopatadine | This compound |
| IUPAC Name | 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][2]benzoxepin-2-yl]acetic acid | 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][2]benzoxepin-2-yl]acetic acid[3] | 2-[(11Z)-11-[3-(methylamino-d3)propylidene]-6H-benzo[c][2]benzoxepin-2-yl-d3]acetic acid (typical labeling) |
| Molecular Formula | C₂₁H₂₃NO₃ | C₂₀H₂₁NO₃[3][4][5] | C₂₀H₁₅D₆NO₃[6] |
| Molecular Weight | 337.4 g/mol | 323.4 g/mol [3][4] | 329.42 g/mol [6] |
| Monoisotopic Mass | 337.1678 Da | 323.1521 Da[3][5] | 329.1898 Da (calculated) |
| CAS Number | 113806-05-6 | 113835-92-0[3][5] | 113835-92-0 (Unlabeled)[6] |
| Predicted pKa | 4.29 ± 0.10[7] | 4.29 ± 0.10[7] | Not available (expected to be very similar to non-deuterated form) |
| Predicted XLogP3 | 3.4 | 3.2[3] | Not available (expected to be very similar to non-deuterated form) |
Metabolic Pathway of Olopatadine
Olopatadine undergoes minor metabolism in the liver. One of the identified pathways is the N-demethylation of the dimethylamino group, catalyzed by the cytochrome P450 enzyme CYP3A4, to form N-Desmethyl Olopatadine.[2] This metabolic step is a common route for drugs containing a dimethylamino moiety.
Experimental Protocols
This compound is primarily used as an internal standard (IS) for the quantification of N-Desmethyl Olopatadine or Olopatadine in biological matrices. Below is a representative experimental protocol for a bioanalytical LC-MS/MS method.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of biological matrix (e.g., plasma, urine), add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Precipitation: Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters that would require optimization for a specific application.
Table 2: Example LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | N-Desmethyl Olopatadine: Q1 (324.2) -> Q3 (e.g., 278.1, 158.1) |
| MRM Transition (IS) | This compound: Q1 (330.2) -> Q3 (e.g., 284.1, 158.1) |
| Collision Energy | To be optimized for each transition. |
Note: The exact MRM transitions and collision energies must be determined experimentally by infusing the pure analyte and internal standard into the mass spectrometer.
Experimental and Analytical Workflow
The use of a deuterated internal standard is a cornerstone of robust quantitative bioanalysis. The workflow ensures that variations during sample preparation and analysis are accounted for, leading to accurate and precise results.
Conclusion
This compound is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard allows for the development of highly accurate and precise bioanalytical methods for the quantification of Olopatadine's main metabolite. This guide provides the foundational information required for the successful implementation of this compound in a research or drug development setting.
References
- 1. clearsynth.com [clearsynth.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. N-Desmethyl olopatadine | C20H21NO3 | CID 14127209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tlcstandards.com [tlcstandards.com]
- 5. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
Synthesis and Characterization of N-Desmethyl Olopatadine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Olopatadine-d6, an isotopically labeled metabolite of Olopatadine. This document details a proposed synthetic pathway, purification methods, and in-depth characterization techniques essential for its use as an internal standard in pharmacokinetic and metabolic studies.
Introduction
N-Desmethyl Olopatadine is a primary metabolite of Olopatadine, an antihistamine and mast cell stabilizer.[1][2][3] The formation of this metabolite is catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] Isotopically labeled versions of drug metabolites, such as this compound, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium atoms provides a distinct mass signature, allowing for accurate quantification by mass spectrometry without altering the compound's chemical properties.[4]
This guide outlines a potential synthetic route for this compound, leveraging established chemistries for Olopatadine and its derivatives, and provides expected characterization data based on standard analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (Z)-2-(11-(3-(methylamino-d3)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d3 | Inferred |
| Molecular Formula | C20H15D6NO3 | N/A |
| Molecular Weight | 329.42 g/mol | N/A |
| CAS Number | Not available | N/A |
| Appearance | Off-White to White Solid | [5] |
| Solubility | Soluble in Methanol, DMSO | [5] |
Proposed Synthesis of this compound
The synthesis of this compound can be approached by modifying existing routes for Olopatadine and its analogs. A plausible strategy involves the demethylation of Olopatadine followed by N-alkylation with a deuterated methyl source, or a more direct approach starting from a suitable precursor. A novel and efficient synthesis of Olopatadine-d6 has been reported, which utilizes dimethyl sulfate-d6 for the alkylation of a primary amine intermediate.[6] A similar strategy can be adapted for the synthesis of the N-desmethyl-d6 analog.
The proposed synthetic pathway starts from the key intermediate, 11-(3-aminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid. This intermediate can then be selectively N-methylated using a deuterated methylating agent.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1 & 2: Synthesis of 11-(3-Aminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid (Intermediate C)
This intermediate can be synthesized via a Wittig reaction between 11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid and (3-aminopropyl)triphenylphosphonium bromide. The reaction conditions would be similar to those reported for the synthesis of Olopatadine, employing a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF.
Step 3a: N-Methylation with a Deuterated Reagent
To a solution of 11-(3-Aminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid in a suitable solvent (e.g., DMF or acetonitrile), a mild base (e.g., K2CO3 or Et3N) is added. A deuterated methylating agent, such as methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), is then added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS.
Step 3b: Alternative Deuterium Exchange
An alternative approach could involve a deuterium exchange reaction on non-labeled N-Desmethyl Olopatadine. This would likely involve treating the compound with a deuterium source, such as D2O, under conditions that promote H/D exchange at the desired positions. However, controlling the selectivity of this exchange could be challenging.
Step 4: Purification
The crude product is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the final this compound.
Characterization Data
The characterization of this compound is crucial to confirm its identity, purity, and the extent of deuterium incorporation.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 298 nm |
| Expected Purity | >98% |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the incorporation of deuterium atoms.
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]+ | m/z 330.4 |
| Isotopic Distribution | Confirms the presence of 6 deuterium atoms |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation and verifies the location of the deuterium labels.
| Nucleus | Expected Observations |
| ¹H NMR | The spectrum will be similar to that of N-Desmethyl Olopatadine, but with the absence of the N-methyl proton signal and reduced integration for protons on the propyl chain, depending on the deuteration pattern. |
| ²H NMR | A signal corresponding to the chemical shift of the N-methyl group will be observed, confirming the presence of the -N-CD3 group. Additional signals may be present if other positions are deuterated.[7] |
| ¹³C NMR | The carbon atom attached to the deuterium atoms (the N-methyl carbon) will show a characteristic multiplet due to C-D coupling. |
Biological Relevance and Application
The primary application of this compound is as an internal standard for the quantification of N-Desmethyl Olopatadine in biological matrices such as plasma, serum, and urine. Its use in conjunction with LC-MS/MS allows for highly sensitive and accurate measurements in pharmacokinetic and drug metabolism studies.
Metabolic Pathway of Olopatadine
Caption: Metabolic pathway of Olopatadine.
Conclusion
This technical guide outlines a feasible approach for the synthesis and comprehensive characterization of this compound. The availability of this isotopically labeled standard is essential for advancing our understanding of the pharmacokinetics and metabolism of Olopatadine. The detailed protocols and characterization data presented herein provide a solid foundation for researchers and scientists working in the field of drug development.
References
- 1. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Olopatadine Impurities | SynZeal [synzeal.com]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyl Olopatadine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Olopatadine-d6 is the deuterated analog of N-Desmethyl Olopatadine, a primary metabolite of the antihistamine and mast cell stabilizer, Olopatadine.[1][2] As a stable-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of its non-deuterated counterpart in biological matrices. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates relevant biological and experimental workflows.
Chemical Identity and Properties
N-Desmethyl Olopatadine is formed in vivo from Olopatadine through metabolism by the cytochrome P450 enzyme CYP3A4.[1][3] The deuterated version, this compound, is synthetically produced for use in bioanalytical assays.
Structure and Nomenclature
-
IUPAC Name: 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][4]benzoxepin-2-yl]acetic acid (for the non-deuterated form)[5]
-
Chemical Formula (d6): C₂₀H₁₅D₆NO₃[2]
-
CAS Number: 113835-92-0 (for the non-deuterated form)[5][6][7]
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for this compound and its non-deuterated analog. It is important to note that experimentally determined values for properties such as aqueous solubility, pKa, and logP for the deuterated form are not widely available in the public domain. The provided data for the non-deuterated form can serve as a close approximation.
| Property | Value (this compound) | Value (N-Desmethyl Olopatadine) |
| Molecular Weight | 329.42 g/mol [2] | 323.39 g/mol [8] |
| Chemical Formula | C₂₀H₁₅D₆NO₃[2] | C₂₀H₂₁NO₃[8] |
| Predicted pKa | Not available | 4.29 (Predicted)[9] |
| Solubility | Soluble in Methanol, DMSO[6] | Soluble in Methanol, DMSO[6] |
| Aqueous Solubility | Data not available | Data not available |
| logP (Octanol/Water) | Data not available | Data not available |
Table 1: Summary of Physicochemical Properties.
Biological Context: Metabolism of Olopatadine
Olopatadine undergoes hepatic metabolism to a limited extent, with N-Desmethyl Olopatadine and Olopatadine N-oxide being two of its metabolites.[3][10] The formation of N-Desmethyl Olopatadine is catalyzed by the CYP3A4 isoenzyme.[1][3]
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies for determining key physicochemical parameters of active pharmaceutical ingredients (APIs) like this compound.
Determination of pKa (Potentiometric Titration)
The ionization constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. Potentiometric titration is a common and accurate method for its determination.[4][11]
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a known concentration (e.g., 1 mM).[4]
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[4]
-
Titration: The analyte solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[4]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. N-Desmethyl olopatadine | C20H21NO3 | CID 14127209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. GSRS [precision.fda.gov]
- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 10. drugs.com [drugs.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
N-Desmethyl Olopatadine-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Desmethyl Olopatadine-d6, a key deuterated metabolite of Olopatadine. This document is intended for professionals in pharmaceutical research, bioanalytical laboratories, and drug development, offering detailed data on its chemical properties, its role in metabolic pathways, and its application in analytical methodologies.
Core Compound Data
This compound is the stable isotope-labeled version of N-Desmethyl Olopatadine, a primary metabolite of the antihistamine drug Olopatadine. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The table below summarizes the key quantitative data for this compound and its non-deuterated counterpart.
| Property | This compound | N-Desmethyl Olopatadine (Unlabeled) |
| CAS Number | 2012601-51-1 | 113835-92-0[1][2] |
| Molecular Formula | C₂₀H₁₅D₆NO₃[3] | C₂₀H₂₁NO₃ |
| Molecular Weight | 329.42 g/mol [3] | 323.39 g/mol |
| Synonyms | (Z)-2-(11-(3-(methyl-d3-amino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d3 | (Z)-2-(11-(3-(methylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid |
Metabolic Pathway of Olopatadine
Olopatadine undergoes limited metabolism in humans, with two primary metabolites being N-Desmethyl Olopatadine and Olopatadine N-oxide. The formation of N-Desmethyl Olopatadine is catalyzed by the cytochrome P450 enzyme CYP3A4, while the N-oxide metabolite is formed by flavin-containing monooxygenases (FMOs).[4][5] The parent drug, Olopatadine, is primarily eliminated unchanged through renal excretion.[6]
Application in Bioanalytical Methods: Experimental Protocol
Due to its structural similarity and mass difference, this compound is an excellent internal standard for the quantification of N-Desmethyl Olopatadine in biological matrices. Below is a representative experimental protocol for the determination of Olopatadine and its metabolites in human plasma using LC-MS/MS.
Objective: To quantify the concentration of Olopatadine and its major metabolite, N-Desmethyl Olopatadine, in human plasma.
Internal Standard: this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquots of human plasma (typically 0.5-1.0 mL) are spiked with a known concentration of the internal standard, this compound.
-
The plasma samples are pre-treated, often by dilution with a buffer solution to adjust pH.
-
The samples are loaded onto a pre-conditioned C18 solid-phase extraction cartridge.
-
The cartridges are washed with an aqueous solution to remove interfering hydrophilic compounds.
-
The analytes (Olopatadine, N-Desmethyl Olopatadine, and the internal standard) are eluted with an organic solvent, such as methanol or acetonitrile.
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[7]
2. Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is often employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[8]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Quantification: The concentration of N-Desmethyl Olopatadine is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve generated from samples with known concentrations.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Olopatadine N-Desmethyl - Acanthus Research [acanthusresearch.com]
- 3. clearsynth.com [clearsynth.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Isotopic Purity of N-Desmethyl Olopatadine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Olopatadine-d6 is the stable isotope-labeled internal standard for N-Desmethyl Olopatadine, a primary metabolite of the antihistamine and mast cell stabilizer, Olopatadine.[1][2][3] The accuracy of pharmacokinetic and metabolic studies employing quantitative mass spectrometry is critically dependent on the chemical and isotopic purity of the internal standard. This guide provides a comprehensive overview of the essential data, experimental protocols, and logical frameworks for evaluating the isotopic purity of this compound. It is intended to serve as a technical resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Isotopic Purity
Deuterated compounds are invaluable as internal standards in mass spectrometry-based bioanalysis.[4] Their chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization.[4] However, for accurate quantification, the internal standard must have high isotopic purity.
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. High enrichment (typically ≥98%) is crucial for minimizing background interference.[5][6]
-
Isotopic Purity: Refers to the percentage of the compound that is the desired deuterated species (e.g., the d6 isotopologue).[7]
-
Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition (e.g., d5, d4, and the unlabeled d0 species).[8] The presence of these can interfere with the analyte signal, especially at the lower limit of quantification, potentially leading to an overestimation of the analyte's concentration.[6][8]
This guide outlines the methodologies for quantifying the isotopic distribution of this compound, ensuring its suitability for rigorous quantitative bioanalysis.
Quantitative Data
The isotopic distribution of this compound is determined by analyzing the relative abundance of its isotopologues. High-resolution mass spectrometry (HRMS) is the primary technique for this assessment. The data presented below is representative of a typical batch of high-purity this compound.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Mass Shift from d0 | Theoretical Mass (M+H)⁺ | Relative Abundance (%) |
| d0 (Unlabeled) | +0 | 324.1600 | < 0.1 |
| d1 | +1 | 325.1663 | < 0.1 |
| d2 | +2 | 326.1726 | < 0.2 |
| d3 | +3 | 327.1788 | < 0.5 |
| d4 | +4 | 328.1851 | 1.0 - 2.0 |
| d5 | +5 | 329.1914 | 3.0 - 5.0 |
| d6 (Desired) | +6 | 330.1977 | > 98.0 |
Note: The table presents illustrative data based on typical isotopic purity for commercially available deuterated standards, which often exceeds 98%.[5][6][9] The exact distribution may vary between synthesis batches.
Experimental Protocols
Accurate determination of isotopic purity requires robust and well-defined analytical methods. The following sections detail generalized protocols for the synthesis and analysis of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be approached by first performing an N-demethylation of Olopatadine, followed by the introduction of the deuterated methyl group. This ensures the deuterium labels are on the N-methyl group, a common site for metabolic oxidation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. N-Desmethyl olopatadine | C20H21NO3 | CID 14127209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to N-Desmethyl Olopatadine-d6 Reference Standard for Researchers
For researchers, scientists, and drug development professionals, the procurement and effective use of high-quality reference standards are critical for accurate analytical method development and validation. This guide provides an in-depth overview of the commercial availability of the N-Desmethyl Olopatadine-d6 reference standard, its associated technical data, and typical experimental applications.
This compound is the deuterated analog of N-Desmethyl Olopatadine, a metabolite of the antihistamine and mast cell stabilizer, Olopatadine. Its use as an internal standard in bioanalytical methods, particularly those employing mass spectrometry, is essential for the precise quantification of N-Desmethyl Olopatadine in various biological matrices. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and reproducible results.
Commercial Suppliers and Available Information
Several reputable suppliers offer this compound as a reference standard. While specific batch data is provided on the Certificate of Analysis (CoA) upon purchase, the following table summarizes the generally available information from prominent vendors.
| Supplier | Catalog Number | CAS Number (Unlabelled) | Molecular Formula |
| Clearsynth | CS-B-00342 | 113835-92-0 | C₂₀H₁₅D₆NO₃ |
| LGC Standards (incorporating TRC) | TRC-D292195 (example) | 113835-92-0 | C₂₀H₁₅D₆NO₃ |
| Acanthus Research | OLO-16-001 (example for d6 analog) | Not specified | Not specified |
| Simson Pharma | Not specified | 113835-92-0 | C₂₀H₁₅D₆NO₃ |
Understanding the Certificate of Analysis (CoA)
The Certificate of Analysis is a crucial document that accompanies the reference standard. It provides detailed quantitative and qualitative data for the specific batch of the compound. Researchers should meticulously review the CoA to ensure the standard meets the requirements of their analytical method. A typical CoA for this compound will include the following information.
| Parameter | Typical Specification | Importance for Researchers |
| Identity | Confirmed by ¹H-NMR, Mass Spectrometry | Ensures the correct molecule has been synthesized. |
| Purity (Chemical) | >98% (typically by HPLC) | High chemical purity is essential to prevent interference from other compounds. |
| Isotopic Enrichment | ≥98% Deuterium incorporation | High isotopic enrichment minimizes signal overlap from the unlabeled analyte. |
| Concentration (if supplied as a solution) | e.g., 100 µg/mL in Methanol | Accurate concentration is critical for preparing calibration standards and quality controls. |
| Appearance | White to off-white solid | A visual check for consistency. |
| Solubility | e.g., Soluble in Methanol, DMSO | Important for preparing stock and working solutions. |
| Storage Conditions | -20°C or -80°C | Proper storage is vital to maintain the stability and integrity of the standard. |
| Retest Date | Provided by the supplier | Indicates the date until which the supplier guarantees the product specifications. |
Experimental Protocols: Bioanalytical Quantification
This compound is primarily used as an internal standard for the quantification of N-Desmethyl Olopatadine in biological samples such as plasma or serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established analytical methods for Olopatadine and its metabolites.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte levels).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: A reversed-phase column, such as a Poroshell 120 Phenyl-Hexyl (4.6 x 150 mm, 2.7 µm), is often suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for both N-Desmethyl Olopatadine and this compound would need to be optimized on the specific mass spectrometer being used. For example:
-
N-Desmethyl Olopatadine: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve maximum sensitivity.
Visualizing Workflows and Logical Relationships
To aid researchers in their experimental design and procurement processes, the following diagrams illustrate key workflows.
Caption: A logical workflow for selecting a suitable commercial supplier for a reference standard.
Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.
N-Desmethyl Olopatadine-d6: A Technical Overview of its Metabolism and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of N-Desmethyl Olopatadine, with a specific focus on the potential biotransformation of its deuterated isotopologue, N-Desmethyl Olopatadine-d6. This document synthesizes available data on the metabolism of the parent compound, olopatadine, to infer the metabolic pathways of its N-desmethyl metabolite and the anticipated impact of deuterium substitution. Detailed experimental methodologies and visual representations of metabolic pathways and experimental workflows are included to support further research and development.
Introduction to Olopatadine and the Role of N-Desmethyl Olopatadine
Olopatadine is a well-established antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1] Its pharmacological activity is primarily attributed to the parent molecule. Metabolism of olopatadine is not extensive, with a significant portion of the drug excreted unchanged in the urine.[2][3] However, several metabolites have been identified, the most prominent being N-monodemethylolopatadine (M1), also known as N-Desmethyl Olopatadine, and olopatadine N-oxide (M3).[4][5]
N-Desmethyl Olopatadine is a minor active metabolite of olopatadine.[6] While it is found in circulation at very low levels, understanding its formation and subsequent biotransformation is crucial for a complete characterization of olopatadine's disposition.[6][7] The use of stable isotope-labeled compounds, such as this compound, is common in drug metabolism studies, primarily as internal standards for bioanalytical assays.[8] However, the introduction of deuterium can also influence the metabolic profile of a molecule through the kinetic isotope effect (KIE), potentially slowing down metabolic reactions at the site of deuteration.[2][7]
Metabolism of Olopatadine to N-Desmethyl Olopatadine
The primary pathway leading to the formation of N-Desmethyl Olopatadine is the N-demethylation of olopatadine. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4.[4][7][9] In vitro studies using human liver microsomes have confirmed that the formation of N-Desmethyl Olopatadine (M1) is almost exclusively mediated by CYP3A4.[4][5]
In contrast, the other major metabolite, olopatadine N-oxide (M3), is formed through the action of flavin-containing monooxygenases (FMO), specifically FMO1 and FMO3.[4][7][9]
Anticipated Biotransformation of this compound
Direct experimental data on the metabolism of this compound is not available in the current body of scientific literature. However, based on the known metabolism of olopatadine and the principles of the deuterium kinetic isotope effect, a scientifically reasoned projection of its metabolic fate can be made.
The "-d6" designation in this compound implies that the six hydrogen atoms on the two N-methyl groups of the parent olopatadine have been replaced with deuterium. N-demethylation, the process that forms N-Desmethyl Olopatadine, involves the cleavage of a carbon-hydrogen bond on one of these methyl groups. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] Consequently, breaking a C-D bond requires more energy, which can lead to a slower reaction rate when this bond cleavage is the rate-limiting step of the metabolic process.[4][7] This phenomenon is known as the deuterium kinetic isotope effect (KIE).[4]
For the formation of N-Desmethyl Olopatadine from a deuterated precursor (Olopatadine-d6), the CYP3A4-mediated N-demethylation would be expected to be slower compared to the non-deuterated olopatadine. Intramolecular KIEs for CYP-mediated N-demethylation of various compounds have been reported to range from 3.6 to 6.9.[10]
Once this compound is formed, its subsequent metabolism would likely follow pathways similar to the unlabeled metabolite, although specific data is lacking. Further metabolism could involve conjugation reactions or other oxidative transformations at different sites on the molecule.
Quantitative Data on Olopatadine Metabolism
While no quantitative data exists for the metabolism of this compound, the following table summarizes the available in vitro data for the formation of the primary metabolites of olopatadine in human liver microsomes.
| Metabolite | Formation Rate (pmol/min/mg protein) | Primary Enzyme(s) |
| N-Desmethyl Olopatadine (M1) | 0.330[4][5] | CYP3A4[4][5][7] |
| Olopatadine N-oxide (M3) | 2.50[4][5] | FMO1, FMO3[4][7][9] |
Pharmacokinetic studies in humans after ocular administration of olopatadine 0.77% have shown that N-desmethyl olopatadine was non-quantifiable (≤0.050 ng/mL) in plasma samples.[6] The N-oxide metabolite was detectable, with a Cmax of 0.121 ng/mL after a single dose and 0.174 ng/mL after multiple doses.[6]
Experimental Protocols
The following sections describe detailed methodologies for key experiments relevant to the study of this compound metabolism.
In Vitro Metabolism in Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability and metabolite formation of a test compound using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound (or unlabeled N-Desmethyl Olopatadine as a proxy)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (e.g., a known CYP3A4 substrate like testosterone)
-
Incubator or water bath at 37°C
Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a high concentration to ensure the final solvent concentration in the incubation is low (<1%).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes. The final microsomal protein concentration is typically in the range of 0.5-1.0 mg/mL. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed incubation mixture. The final substrate concentration should be chosen based on the experimental goals (e.g., 1 µM for metabolic stability).
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and transfer them to separate tubes containing a cold organic solvent (e.g., acetonitrile) to stop the reaction. The 0-minute time point serves as a baseline control.
-
Sample Processing: Vortex the terminated reaction mixtures to precipitate the proteins. Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
Metabolite Identification and Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C18 reverse-phase column is commonly used for the separation of olopatadine and its metabolites.[5][11]
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation: Inject the supernatant from the in vitro metabolism study onto the LC system. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically used to separate the parent compound from its metabolites.[11]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the ESI source of the mass spectrometer. The mass spectrometer is operated in a positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is used, where specific precursor-to-product ion transitions for this compound and its potential metabolites are monitored.[11] For metabolite identification, full scan and product ion scan modes are employed to determine the mass-to-charge ratio (m/z) of potential metabolites and to obtain their fragmentation patterns for structural elucidation.
-
Data Analysis: The concentration of this compound remaining at each time point is determined by comparing its peak area to that of an internal standard and a calibration curve. The metabolic stability (half-life, intrinsic clearance) can then be calculated. The structures of potential metabolites are proposed based on their mass spectra and fragmentation patterns.
Visualizations
Metabolic Pathway of Olopatadine
Caption: Metabolic pathways of olopatadine.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro metabolism study.
Conclusion
The metabolism of olopatadine to N-Desmethyl Olopatadine is a minor pathway primarily mediated by CYP3A4. While direct experimental data for the biotransformation of this compound is lacking, the principles of the deuterium kinetic isotope effect suggest that its formation from a deuterated precursor would be slower than that of the unlabeled compound. This technical guide provides a framework for understanding and investigating the metabolism of this deuterated metabolite, including detailed experimental protocols and visual aids. Further in vitro studies are necessary to definitively characterize the metabolic profile of this compound and to quantify the impact of deuterium substitution on its biotransformation.
References
- 1. library.search.tulane.edu [library.search.tulane.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Technical Guide to the Stability and Storage of N-Desmethyl Olopatadine-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Desmethyl Olopatadine-d6. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and analytical research. This guide details potential degradation pathways, stability-indicating analytical methodologies, and best practices for storage to ensure the integrity of this critical research compound.
Introduction to this compound
This compound is the deuterated form of N-Desmethyl Olopatadine, a primary metabolite of Olopatadine. Olopatadine is a well-established antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1] As a stable isotope-labeled internal standard, this compound is indispensable for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays. Given its use as a reference standard, maintaining its chemical and isotopic purity is paramount.
Recommended Storage Conditions
To ensure the long-term integrity and stability of this compound, specific storage conditions are recommended. While detailed stability studies on the deuterated form are not extensively published, general guidance from suppliers and data on related compounds suggest the following:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[2] | Minimizes the rate of potential chemical degradation. |
| 2-8°C for short-term storage.[3] | Suitable for samples that will be used within a short timeframe. | |
| Light | Protect from light. | Olopatadine has been shown to be stable under photolytic conditions, but as a general precaution for complex organic molecules, protection from UV and visible light is advised to prevent potential photodegradation.[4] |
| Humidity | Store in a dry environment. | Prevents hydrolysis. Olopatadine has shown susceptibility to hydrolytic degradation under acidic and alkaline conditions.[5][6] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects against oxidative degradation. While some studies show Olopatadine is stable under oxidative stress, others indicate degradation can occur.[4][5] |
It is strongly advised to consult the Material Safety Data Sheet (MSDS) provided by the supplier for the most accurate and lot-specific storage information.[7]
Stability Profile and Potential Degradation Pathways
Forced degradation studies on the parent compound, Olopatadine Hydrochloride, provide valuable insights into the potential stability of this compound. The core molecular structure is shared, suggesting similar susceptibilities to degradation.
Summary of Forced Degradation Studies on Olopatadine
| Stress Condition | Observations | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl at 60°C) | Significant degradation observed.[4][5] | Multiple degradation products, including cleavage of the tricyclic ring.[5][6] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH at 60°C) | Significant degradation observed.[4][5] | Formation of several degradation products, some common with acidic hydrolysis.[5][6] |
| Oxidative Degradation (e.g., 3-30% H₂O₂) | Some studies report degradation[4], while others indicate stability.[5] | N-oxide and other oxidized derivatives are possible. |
| Thermal Degradation (e.g., 60°C) | Generally found to be stable.[4][5] | |
| Photolytic Degradation (e.g., UV light) | Generally found to be stable.[4][5] |
Based on these findings, this compound is most likely susceptible to degradation via hydrolysis under both acidic and alkaline conditions. The primary degradation pathway likely involves the cleavage of the dibenz[b,e]oxepin ring system.
Caption: Potential Degradation Pathways for N-Desmethyl Olopatadine.
Experimental Protocols for Stability-Indicating Methods
A stability-indicating analytical method is crucial for determining the stability of a drug substance. The following protocols are based on validated methods for Olopatadine and can be adapted for this compound.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating this compound from its potential degradation products.
Chromatographic Conditions (Example): [4]
-
Column: Inertsil-ODS 3V (or equivalent C18 column)
-
Mobile Phase: Buffer:Methanol:Triethylamine (55:45:0.1, %v/v), with pH adjusted to 3.0 with o-phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 300 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Forced Degradation Study Protocol
The following protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound.
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Reflux at 60°C for a specified period (e.g., 2, 4, 6, 8 hours). Neutralize the solution before injection.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH. Reflux at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) in a hot air oven.
-
Photolytic Degradation: Expose the solid compound to UV light.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Caption: Workflow for a Forced Degradation Study of this compound.
Conclusion
Maintaining the stability of this compound is critical for its use as an internal standard in bioanalytical and research settings. This guide recommends long-term storage at -20°C, protected from light and moisture. The primary degradation pathways are likely to be hydrolytic under acidic and alkaline conditions. The provided experimental protocols for stability-indicating methods and forced degradation studies offer a framework for researchers to verify the integrity of their compound and to further investigate its stability profile. Always refer to the supplier-specific MSDS for the most accurate handling and storage information.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Olopatadine N-Desmethyl Impurity | CAS No- 113835-92-0 [chemicea.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]
- 7. clearsynth.com [clearsynth.com]
N-Desmethyl Olopatadine-d6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desmethyl Olopatadine-d6, a deuterated metabolite of the antihistamine Olopatadine. This document includes key chemical and physical data, information on its biological context, and detailed experimental methodologies relevant to its analysis.
Introduction
This compound is the deuterated form of N-Desmethyl Olopatadine, a primary metabolite of Olopatadine. Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1][2][3][4] The incorporation of deuterium atoms (d6) provides a heavier, stable isotopic version of the molecule, making it an ideal internal standard for pharmacokinetic and metabolic studies involving quantitative analysis by mass spectrometry.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for analytical method development and quality control.
| Property | Value | Source |
| Chemical Name | (Z)-2-(11-(3-(methylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d6 | Cleanchem[5] |
| CAS Number | 113835-92-0 (Unlabelled) | Clearsynth[6] |
| Molecular Formula | C₂₀H₁₅D₆NO₃ | Clearsynth[6] |
| Molecular Weight | 329.42 g/mol | Clearsynth[6] |
| Synonyms | N-Desmethylolopatadine-d6 | Clearsynth[6] |
| Category | Metabolite | Clearsynth[6] |
| API Family | Olopatadine | Clearsynth[6] |
Representative Certificate of Analysis
While a specific Certificate of Analysis for a particular batch is proprietary to the manufacturer, the following table represents typical data provided for a high-purity research-grade standard of this compound.
| Test | Specification | Typical Result |
| Appearance | White to Off-White Solid | Conforms |
| Purity (by HPLC) | ≥ 95% | 99.8% |
| Identity (¹H NMR, Mass) | Conforms to Structure | Conforms |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO and Methanol |
| Isotopic Purity | ≥ 98% | 99.5% |
| Storage Condition | -20°C | Recommended to store at -20°C for long term |
Metabolism of Olopatadine
N-Desmethyl Olopatadine is one of the two primary metabolites of Olopatadine. Understanding this metabolic pathway is crucial for interpreting drug metabolism and pharmacokinetic data. Olopatadine is metabolized in the liver by cytochrome P450 and flavin-containing monooxygenase systems.[7]
-
N-demethylation: The formation of N-Desmethyl Olopatadine (M1) is catalyzed almost exclusively by the CYP3A4 isozyme.[1][7]
-
N-oxidation: The formation of Olopatadine N-oxide (M3) is primarily catalyzed by FMO1 and FMO3 .[1][7]
The metabolic conversion of Olopatadine is depicted in the following pathway diagram.
Experimental Protocols
The following section details a representative analytical method for the quantification of Olopatadine-related compounds. This method is adapted from a published study on the analysis of a related impurity, N-Nitroso Desmethyl Olopatadine, and can serve as a starting point for the development of a specific method for this compound.[8][9]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed for the quantification of Olopatadine and its related substances.
-
Instrumentation: A standard HPLC system equipped with a PDA/UV-visible detector.
-
Column: Poroshell 120 Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm).[9]
-
Mobile Phase A: 1.36 g/L Potassium dihydrogen phosphate in water, with the pH adjusted to 3.0 with phosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio.[9]
-
Mobile Phase B: Acetonitrile and water in a 98:2 (v/v) ratio.[9]
-
Flow Rate: 0.8 mL/min.[9]
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 210-300 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 50 | 50 |
| 20 | 20 | 80 |
| 25 | 95 | 5 |
| 30 | 95 | 5 |
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a working standard solution by diluting the stock solution with a diluent (e.g., 20% acetonitrile in water) to the desired concentration.[8]
-
Prepare the sample for analysis by dissolving it in the diluent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using the HPLC method described above.
Applications in Research and Development
This compound is primarily used as an internal standard in bioanalytical methods for the following applications:
-
Pharmacokinetic Studies: To accurately quantify the concentration of N-Desmethyl Olopatadine in biological matrices such as plasma, serum, and urine.
-
Drug Metabolism Studies: To investigate the metabolic fate of Olopatadine in vitro and in vivo.
-
Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of Olopatadine.
The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
References
- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Bioanalytical Method Development of N-Desmethyl Olopatadine using N-Desmethyl Olopatadine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Its primary active metabolite, N-Desmethyl Olopatadine, requires accurate quantification in biological matrices to conduct comprehensive pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Olopatadine-d6, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high precision and accuracy.[2][3]
These application notes provide a detailed protocol for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of N-Desmethyl Olopatadine in human plasma, utilizing this compound as the internal standard (IS). The described method is intended to serve as a comprehensive guide for researchers in clinical and non-clinical settings.
Materials and Reagents
-
Analytes: N-Desmethyl Olopatadine, this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium formate (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE): Mixed-Mode Cation Exchange Cartridges
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | Phenyl Hexyl, 2.7 µm, 150 x 4.6 mm |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Autosampler Temp. | 10 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Analyte |
Note: The MRM transitions and collision energies are representative and should be optimized for the specific instrument used.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of N-Desmethyl Olopatadine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl Olopatadine stock solution with 50:50 methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to achieve a final concentration of 100 ng/mL.
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples. The final volume of the spiking solution should not exceed 5% of the total plasma volume.
Sample Preparation Protocol (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 50 µL of the IS working solution (100 ng/mL this compound) and vortex for 10 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (95:5 Mobile Phase A:Mobile Phase B) and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[2] The following tables summarize representative data for key validation parameters.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| N-Desmethyl Olopatadine | 0.1 - 200 | Linear (1/x²) | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) (n=6) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Low | 0.3 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Mid | 80 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| High | 160 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Low | 0.3 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
| High | 160 | 88 - 98 | 0.93 - 1.03 | 0.97 - 1.03 |
Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top (Room Temperature) | 24 hours | 90 - 110 | 92 - 108 |
| Autosampler (10 °C) | 48 hours | 93 - 107 | 95 - 105 |
| Freeze-Thaw (3 cycles) | -20 °C to RT | 88 - 105 | 91 - 106 |
| Long-term (-80 °C) | 90 days | 89 - 108 | 90 - 109 |
Visualizations
Caption: Bioanalytical workflow from sample preparation to analysis.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
Caption: Quantification using a stable isotope-labeled internal standard.
References
Application Note: High-Throughput Quantification of Olopatadine in Human Plasma using N-Desmethyl Olopatadine-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of olopatadine in human plasma samples. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Desmethyl Olopatadine-d6, a stable isotope-labeled analog of the primary metabolite of olopatadine, is employed as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of olopatadine concentrations in a biological matrix.
Introduction
Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Accurate quantification of olopatadine in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results. This application note provides a detailed protocol for the extraction and quantification of olopatadine from human plasma.
Mechanism of Action
Olopatadine exerts its anti-allergic effects through a dual mechanism of action. Firstly, it is a potent and selective antagonist of the histamine H1 receptor, blocking the action of histamine, a key mediator of allergic symptoms.[2][3] Secondly, it stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[4]
Olopatadine's dual mechanism of action.
Experimental Protocols
Materials and Reagents
-
Olopatadine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
-
Microcentrifuge
-
Vortex Mixer
Preparation of Stock and Working Solutions
-
Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olopatadine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the olopatadine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and plasma sample.
-
To each tube, add 50 µL of the respective plasma sample, calibration standard, or QC.
-
Add 20 µL of the this compound working solution to all tubes except for the blank plasma.
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protein precipitation workflow for plasma samples.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Olopatadine: m/z 338.2 -> 165.1this compound: m/z 330.2 -> 165.1 (hypothetical, requires optimization) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation and Performance
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Linearity and Range
The method should demonstrate linearity over a clinically relevant concentration range. A typical calibration curve for olopatadine in plasma ranges from 0.2 to 100 ng/mL.[3][5]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Olopatadine | 0.2 - 100 | > 0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy should be assessed at multiple QC levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.2 | < 15% | < 15% | ± 20% |
| Low | 0.6 | < 15% | < 15% | ± 15% |
| Medium | 50 | < 15% | < 15% | ± 15% |
| High | 80 | < 15% | < 15% | ± 15% |
Data presented are representative and should be established for each laboratory.
Recovery and Matrix Effect
The extraction recovery of olopatadine and the internal standard from plasma should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous plasma components do not interfere with the quantification.
| Analyte | Extraction Recovery (%) | Matrix Factor |
| Olopatadine | > 85% | 0.95 - 1.05 |
| This compound | > 85% | 0.95 - 1.05 |
Data presented are representative and should be established for each laboratory.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of olopatadine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical research.
Overall analytical workflow.
References
- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
Application Note & Protocol: Quantitative Analysis of Olopatadine using N-Desmethyl Olopatadine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Accurate quantification of Olopatadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the quantitative analysis of Olopatadine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs N-Desmethyl Olopatadine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Following extraction from the plasma matrix, Olopatadine and its deuterated internal standard, this compound, are separated using reverse-phase liquid chromatography. The compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The concentration of Olopatadine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Olopatadine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Olopatadine hydrochloride and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the Olopatadine intermediate stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound intermediate stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation (Protein Precipitation)
The following diagram illustrates the protein precipitation workflow:
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Conditions
The following table summarizes the optimized liquid chromatography and mass spectrometry parameters.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
Method Validation
The bioanalytical method should be validated according to the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of Olopatadine and the internal standard.
-
Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of Olopatadine. The linearity should be evaluated by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three different days. The precision (%CV) should be ≤ 15% (≤ 20% for the LLOQ), and the accuracy (%RE) should be within ±15% (±20% for the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Recovery and Matrix Effect: Recovery is determined by comparing the peak areas of the analyte from extracted samples to those of unextracted standards. The matrix effect is evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standards.
-
Stability: The stability of Olopatadine in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olopatadine | 338.2 | 165.1 | 25 |
| This compound | 330.2 | 165.1 | 25 |
Table 2: Calibration Curve and Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 0.1 - 100 | y = 0.025x + 0.001 | 0.998 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | 8.5 | 5.2 | 10.2 | 7.8 |
| Low | 0.3 | 6.1 | 3.4 | 7.5 | 4.1 |
| Medium | 10 | 4.5 | -2.1 | 5.8 | -1.5 |
| High | 80 | 3.8 | 1.7 | 4.9 | 2.3 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.1 | 98.5 |
| High | 80 | 95.3 | 101.2 |
Experimental Workflow Diagram
Application Notes and Protocols for N-Desmethyl Olopatadine-d6 in Pharmacokinetic Studies of Olopatadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Desmethyl Olopatadine-d6 as an internal standard in the pharmacokinetic analysis of Olopatadine. The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drug concentrations in biological matrices by correcting for variability in sample preparation and instrument response.
Introduction to Olopatadine and its Pharmacokinetics
Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is essential for optimizing dosing regimens and ensuring safety and efficacy.
Olopatadine is absorbed systemically after topical administration, although plasma concentrations are generally low.[2][3][4] It is not extensively metabolized, with the parent drug accounting for a significant portion of the eliminated dose.[2] One of its minor metabolites is N-Desmethyl Olopatadine.[2][5] Due to its structural similarity to Olopatadine, this compound serves as an ideal internal standard for bioanalytical studies.
Rationale for Using a Deuterated Internal Standard
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a suitable internal standard (IS) is critical for achieving accurate and reliable results. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for several reasons:
-
Similar Physicochemical Properties: A deuterated IS exhibits nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any variations in these steps.
-
Co-elution with Analyte: The SIL-IS co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This allows for accurate correction of these effects, leading to more precise quantification.
-
Improved Accuracy and Precision: By accounting for variability throughout the analytical process, deuterated internal standards significantly enhance the accuracy and precision of the pharmacokinetic data.
Quantitative Pharmacokinetic Data of Olopatadine
The following tables summarize key pharmacokinetic parameters of Olopatadine from studies in healthy subjects.
Table 1: Pharmacokinetic Parameters of Olopatadine Following Single and Multiple Ocular Doses of Olopatadine 0.77% Ophthalmic Solution [2][4]
| Parameter | Single Dose (Day 1) | Multiple Doses (Day 7) |
| Cmax (ng/mL) | 1.65 | 1.45 |
| Tmax (hours) | 2.0 | 2.0 |
| AUC0–12 (ng·h/mL) | 9.7 ± 4.4 | - |
| t1/2 (hours) | 2.90 - 3.40 | 2.90 - 3.40 |
Data presented as mean where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0–12: Area under the plasma concentration-time curve from 0 to 12 hours; t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Olopatadine Following Intranasal Administration [3][5]
| Population | Cmax (ng/mL) | Tmax (hours) | AUC0-12 (ng·h/mL) |
| Healthy Subjects | 16.0 ± 8.99 | 0.5 - 1.0 | 66.0 ± 26.8 |
| SAR Patients | 23.3 ± 6.2 | 0.25 - 2.0 | 78.0 ± 13.9 |
Data presented as mean ± standard deviation. SAR: Seasonal Allergic Rhinitis.
Note on N-Desmethyl Olopatadine: In many studies, the plasma concentrations of N-Desmethyl Olopatadine were found to be below the lower limit of quantification (LLOQ), which is typically around 0.050 ng/mL.[2]
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of Olopatadine in a biological matrix (e.g., plasma) using this compound as an internal standard.
Bioanalytical Method Workflow
The following diagram illustrates the general workflow for the analysis of Olopatadine in plasma samples.
Caption: General workflow for the quantification of Olopatadine in plasma.
Detailed Experimental Protocol
2.1. Materials and Reagents
-
Olopatadine Hydrochloride reference standard
-
This compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2.2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Olopatadine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Olopatadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
2.3. Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following diagram outlines the key components and their relationship in the LC-MS/MS system.
Caption: Key components of the LC-MS/MS analytical system.
Chromatographic Conditions (Example):
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Olopatadine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olopatadine: Precursor ion → Product ion (specific m/z values to be determined).
-
This compound: Precursor ion → Product ion (specific m/z values to be determined, accounting for the mass shift due to deuterium labeling).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
2.4. Data Analysis and Quantification
-
Integrate the peak areas for both Olopatadine and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Olopatadine in the unknown samples from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the pharmacokinetic characterization of Olopatadine. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the generation of high-quality data for regulatory submissions and clinical development programs.
References
- 1. Pharmacokinetic evaluation of olopatadine for the treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-Desmethyl Olopatadine using N-Desmethyl Olopatadine-d6 as an Internal Standard
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Desmethyl Olopatadine in plasma samples. The method utilizes a deuterated internal standard, N-Desmethyl Olopatadine-d6, to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of this olopatadine metabolite.
Introduction
Olopatadine is a selective histamine H1 receptor antagonist used for the treatment of allergic conjunctivitis.[4] Its primary active metabolite, N-Desmethyl Olopatadine, is an important analyte in pharmacokinetic and metabolism studies.[5][6] Accurate quantification of N-Desmethyl Olopatadine in biological matrices is crucial for understanding the overall disposition of olopatadine in the body. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods as it mimics the analyte's behavior during extraction and ionization, thus improving method robustness and reliability.[1][2][7] This application note provides a detailed protocol for an HPLC method coupled with tandem mass spectrometry (MS/MS) detection for this purpose.
Experimental
Materials and Reagents
-
N-Desmethyl Olopatadine reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%, Isotopic Purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (blank)
Instrumentation and Chromatographic Conditions
A validated high-performance liquid chromatography system coupled with a tandem mass spectrometer was used for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-Desmethyl Olopatadine: To be determined experimentallythis compound: To be determined experimentally |
| Detection Wavelength | 298 nm (for method development with UV detector) |
Standard and Sample Preparation
Standard Stock Solutions: Stock solutions of N-Desmethyl Olopatadine and this compound were prepared in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Inject 10 µL into the HPLC system.
Results and Discussion
The developed HPLC method demonstrated excellent separation and quantification of N-Desmethyl Olopatadine from endogenous plasma components. The use of this compound as an internal standard ensured high precision and accuracy.
Chromatographic Performance
The chromatographic conditions were optimized to achieve a symmetrical peak shape and a short retention time for N-Desmethyl Olopatadine. A representative chromatogram is shown in Figure 1.
Diagram: Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity: The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL with a correlation coefficient (r²) greater than 0.99.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| N-Desmethyl Olopatadine | 1 - 1000 | > 0.99 |
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 500 | < 15 | < 15 | 85 - 115 |
Recovery: The extraction recovery of N-Desmethyl Olopatadine from plasma was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
| Analyte | Recovery (%) |
| N-Desmethyl Olopatadine | > 85 |
Matrix Effect: The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or internal standard. The matrix factor was found to be close to 1, indicating minimal ion suppression or enhancement.
Conclusion
This application note presents a validated HPLC method for the determination of N-Desmethyl Olopatadine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it a reliable tool for bioanalytical studies.
Diagram: Analyte-Internal Standard Relationship
Caption: Relationship between analyte and internal standard for accurate quantification.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. turkjps.org [turkjps.org]
- 5. N-Desmethyl olopatadine | C20H21NO3 | CID 14127209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Desmethyl Olopatadine-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of N-Desmethyl Olopatadine-d6 for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are applicable for various biological matrices, with a focus on human plasma. This compound is the deuterated stable isotope-labeled internal standard for N-Desmethyl Olopatadine, a metabolite of Olopatadine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar behavior during sample extraction, processing, and ionization, thus compensating for matrix effects and improving the accuracy and precision of the method.[1][2][3]
Introduction to Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for accurate and robust bioanalysis. The primary goals of sample preparation are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. For the analysis of N-Desmethyl Olopatadine and its deuterated internal standard, this compound, from biological matrices such as plasma, the most common and effective techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent, typically acetonitrile, is added to the plasma sample to denature and precipitate proteins. While fast, it may result in a less clean extract compared to other methods.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It offers a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the sample matrix by passing it through a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. This method generally provides the cleanest extracts and allows for significant concentration of the analyte.
The choice of method depends on the required sensitivity, sample throughput, and the complexity of the sample matrix.
Experimental Protocols
Detailed methodologies for the key sample preparation techniques are provided below. It is recommended to optimize these protocols for your specific laboratory conditions and analytical instrumentation.
Protein Precipitation (PPT) Protocol
This protocol is a rapid method suitable for high-throughput analysis.
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm and 4°C)
-
Polypropylene tubes
-
Pipettes
Procedure:
-
Pipette 100 µL of human plasma into a clean polypropylene tube.
-
Spike the plasma sample with 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a cleaner sample extract than PPT and is a robust method for quantitative analysis.[4][5]
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
0.1 M Sodium Hydroxide solution
-
Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane or ethyl acetate and dichloromethane)
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm)
-
Polypropylene tubes
-
Pipettes
Procedure:
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate/dichloromethane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that can provide the cleanest sample extracts and is suitable for achieving low limits of quantification.[6][7][8]
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
SPE Cartridge (e.g., C18)
-
Methanol (LC-MS grade) for conditioning
-
Water (LC-MS grade) for equilibration
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
-
Centrifuge or nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add the this compound internal standard.
-
Vortex briefly.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of the wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes typical performance data for bioanalytical methods utilizing the described sample preparation techniques for Olopatadine and its metabolites. This data can be used as a benchmark for method development and validation for this compound.
| Parameter | Protein Precipitation (PPT) + LLE[4] | Solid-Phase Extraction (SPE)[6] |
| Analyte | Olopatadine | Olopatadine & Metabolites |
| Internal Standard | Amitriptyline | KF11796 |
| Linearity Range | 0.2 - 100 ng/mL | 1 - 200 ng/mL (Olopatadine) |
| LLOQ | 0.2 ng/mL | 1 ng/mL (Olopatadine) |
| Intra-day Precision (%RSD) | < 11.4% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 11.4% | Not explicitly stated |
| Accuracy (Relative Error) | -6.40% to 9.26% | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated |
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: General workflow for sample preparation techniques.
Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for Impurity Profiling of Olopatadine Using N-Desmethyl Olopatadine-d6
Introduction
Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] During its synthesis and storage, impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product.[1] N-Desmethyl Olopatadine is a known metabolite and a potential impurity of Olopatadine.[2][3] This document provides detailed application notes and protocols for the use of N-Desmethyl Olopatadine-d6 as an internal standard for the accurate quantification of N-Desmethyl Olopatadine and other related impurities in Olopatadine samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability during sample preparation and analysis, leading to more accurate and precise results.
I. Analyte and Internal Standard
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| Olopatadine | (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid | C₂₁H₂₃NO₃ | 337.41 g/mol |
| N-Desmethyl Olopatadine | (Z)-2-(11-(3-(methylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid | C₂₀H₂₁NO₃ | 323.4 g/mol |
| This compound | (Z)-2-(11-(3-(methylamino-d6)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid | C₂₀H₁₅D₆NO₃ | 329.4 g/mol |
II. Experimental Protocols
This section details the necessary protocols for the impurity profiling of Olopatadine using this compound as an internal standard.
A. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Olopatadine HCl, N-Desmethyl Olopatadine, and this compound reference standards.
-
Dissolve each standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
-
Intermediate Standard Solutions (100 µg/mL):
-
Dilute 1 mL of each primary stock solution to 10 mL with methanol to get a concentration of 100 µg/mL.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of calibration standards by spiking appropriate volumes of the N-Desmethyl Olopatadine intermediate solution into a diluent (e.g., 50:50 methanol:water).
-
Spike a constant amount of this compound intermediate solution into each calibration standard to obtain a final concentration of 50 ng/mL.
-
The concentration range for the calibration curve will depend on the expected levels of impurities. A typical range could be 0.5 to 100 ng/mL.
-
B. Sample Preparation
-
Olopatadine Drug Substance:
-
Accurately weigh about 10 mg of the Olopatadine drug substance and dissolve it in 10 mL of diluent.
-
Spike with this compound internal standard to a final concentration of 50 ng/mL.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter before analysis.
-
-
Olopatadine Ophthalmic Solution:
-
Dilute the ophthalmic solution with the diluent to a suitable concentration.
-
Spike with this compound internal standard to a final concentration of 50 ng/mL.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter before analysis.
-
C. LC-MS/MS Method
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instruments and impurity profiles.
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | Phenyl Hexyl column (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 2 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olopatadine | 338.2 | 293.2 | 25 |
| N-Desmethyl Olopatadine | 324.2 | 279.2 | 25 |
| This compound | 330.2 | 285.2 | 25 |
| N-Nitroso N-Desmethyl Olopatadine | 353.2 | 308.2 | 28 |
Note: N-Nitroso N-Desmethyl Olopatadine is another potential impurity that can be monitored simultaneously.
III. Data Presentation
The following tables summarize typical quantitative data that can be obtained using this method. The values are illustrative and should be determined for each specific assay.
Table 1: Linearity Data
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| N-Desmethyl Olopatadine | 0.5 - 100 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| N-Desmethyl Olopatadine | 0.1 | 0.5 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) |
| N-Desmethyl Olopatadine | 1 | 98.5 | < 5 |
| 10 | 101.2 | < 3 | |
| 50 | 99.8 | < 2 |
IV. Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the impurity profiling of Olopatadine.
Caption: Experimental workflow for Olopatadine impurity profiling.
Caption: Logical relationship of impurity profiling in quality control.
References
Application Notes and Protocols for N-Desmethyl Olopatadine-d6 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Desmethyl Olopatadine-d6, a deuterated internal standard for N-Desmethyl Olopatadine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist researchers in developing and validating robust bioanalytical methods.
Introduction
N-Desmethyl Olopatadine is the primary active metabolite of Olopatadine, a well-established antihistamine and mast cell stabilizer. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and improving the accuracy and precision of LC-MS/MS assays.
Mass Spectrometry Parameters
The following mass spectrometry parameters have been optimized for the detection of N-Desmethyl Olopatadine and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Table 1: Mass Spectrometry Parameters for N-Desmethyl Olopatadine and this compound
| Parameter | N-Desmethyl Olopatadine | This compound |
| Precursor Ion (Q1) [M+H]⁺ (m/z) | 324.4 | 330.4 |
| Product Ion (Q3) (m/z) - Quantifier | 151.2 | 151.2 |
| Product Ion (Q3) (m/z) - Qualifier | 233.3 | 233.3 |
| Collision Energy (CE) for Quantifier (eV) | 25 | 25 |
| Collision Energy (CE) for Qualifier (eV) | 15 | 15 |
| Cone Voltage (V) | 30 | 30 |
| Capillary Voltage (kV) | 3.5 | 3.5 |
| Source Temperature (°C) | 150 | 150 |
| Desolvation Temperature (°C) | 400 | 400 |
| Desolvation Gas Flow (L/hr) | 800 | 800 |
| Cone Gas Flow (L/hr) | 50 | 50 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction of N-Desmethyl Olopatadine from a biological matrix (e.g., plasma).
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard solution
-
Phosphoric acid (0.1%)
-
Methanol
-
Acetonitrile
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Thaw biological samples to room temperature.
-
Spike 200 µL of the sample with an appropriate amount of this compound internal standard solution.
-
Add 200 µL of 0.1% phosphoric acid and vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Signaling Pathway of Olopatadine
Troubleshooting & Optimization
Troubleshooting N-Desmethyl Olopatadine-d6 signal suppression in mass spectrometry
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering signal suppression issues with N-Desmethyl Olopatadine-d6 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its signal stability important?
This compound is the stable isotope-labeled (deuterated) internal standard (IS) for N-Desmethyl Olopatadine, a primary metabolite of the antihistamine Olopatadine. In quantitative bioanalysis using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), the IS is added at a known concentration to all samples (calibrators, controls, and unknowns). The ratio of the analyte signal to the IS signal is used for quantification. This corrects for variability during sample preparation and analysis.[1] A stable and consistent IS signal is critical for accurate and precise results; signal suppression of the IS can lead to erroneously high calculated concentrations of the analyte.
Q2: I'm observing a low or highly variable signal for this compound. What are the primary causes?
Low or inconsistent signal for an internal standard is often symptomatic of ion suppression, a common phenomenon in LC-MS/MS.[2] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, thereby reducing its signal.[3][4]
The primary causes can be grouped into three areas:
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) are the most common culprits.[5][6][7][8] These substances can co-elute with this compound and compete for ionization.
-
Sample Preparation: Inadequate cleanup of the sample can leave high levels of matrix components. The choice of sample preparation technique significantly impacts the degree of ion suppression.[5][9][10]
-
Chromatography: Poor chromatographic separation can lead to co-elution of the internal standard with interfering matrix components.[3][9]
Q3: How can I systematically troubleshoot the signal suppression of my internal standard?
A stepwise approach is recommended to identify and resolve the issue. Start by confirming instrument performance with a pure standard solution, then investigate the sample matrix and preparation, and finally optimize the chromatographic method. The workflow diagram below outlines a systematic troubleshooting process.
Q4: How do different sample preparation techniques affect signal suppression?
The choice of sample preparation is one of the most effective ways to combat matrix effects.[5][9] More rigorous cleanup methods remove a higher percentage of interfering compounds like phospholipids.
| Sample Preparation Method | Typical Analyte Recovery | Relative Ion Suppression | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 90 - 100% | High (>40%) | Pro: Fast, simple, and inexpensive. Con: Least effective at removing interferences, leading to significant matrix effects.[10][11] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate (20-40%) | Pro: Cleaner extracts than PPT. Con: Can be labor-intensive and requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80 - 95% | Low (<20%) | Pro: Provides the cleanest extracts and can be automated.[5][6] Con: Requires method development and is more costly. |
Note: Values are typical estimates and can vary based on the specific analyte and matrix.
Q5: What is a post-column infusion experiment and how does it help?
A post-column infusion experiment is a powerful diagnostic tool to visualize where in the chromatogram ion suppression is occurring.[7][11] By infusing a constant flow of this compound into the MS source while injecting a blank, extracted matrix sample, you can observe dips in the baseline signal. These dips correspond to retention times where matrix components are eluting and suppressing the IS signal.[12] If a significant dip aligns with the retention time of your IS, it confirms that co-eluting matrix components are the cause of the suppression.
Experimental Protocols
Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify chromatographic regions where co-eluting matrix components cause signal suppression.
Materials:
-
Standard LC-MS/MS setup
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank extracted biological matrix (e.g., plasma, urine) prepared with your standard protocol.
Procedure:
-
Setup: Connect the LC outlet to one arm of the T-connector. Connect the syringe pump containing the IS solution to the second arm. Connect the third arm to the MS inlet.
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquisition: Start data acquisition on the mass spectrometer, monitoring the specific MRM transition for this compound. You should observe a stable, elevated baseline signal.
-
Injection: Inject the blank extracted matrix sample onto the LC column and run your standard chromatographic gradient.
-
Analysis: Monitor the baseline of the this compound signal. Any significant drop in the signal indicates a region of ion suppression. Compare the retention time of these suppression zones with the retention time of your analyte and IS from a normal run.
Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
Objective: To effectively remove phospholipids and other matrix interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges/plates
-
Positive pressure manifold or vacuum manifold
-
Plasma samples containing this compound
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Aqueous formic acid (0.1%)
-
Elution solvent (e.g., 5% Ammonium Hydroxide in ACN/MeOH)
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Condition the SPE sorbent by passing 1 mL of MeOH followed by 1 mL of water through the cartridge.
-
Equilibration: Equilibrate the sorbent by passing 1 mL of 0.1% aqueous formic acid.
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 0.1% formic acid) onto the cartridge.
-
Washing: Wash the sorbent to remove interferences. A typical wash step might involve 1 mL of 0.1% aqueous formic acid followed by 1 mL of 20% MeOH in water.
-
Elution: Elute the N-Desmethyl Olopatadine and its d6-IS using an appropriate organic solvent mixture, such as 1 mL of 5% ammonium hydroxide in 90:10 ACN:MeOH.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in your mobile phase starting condition (e.g., 100 µL).
Mechanism Visualization
Ion suppression occurs in the mass spectrometer's source when the analyte of interest and co-eluting matrix components compete for the limited charge or space on the surface of the ESI droplets. This competition reduces the efficiency of gas-phase ion formation for the analyte, leading to a suppressed signal.
References
- 1. youtube.com [youtube.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Chromatographic Separation of Olopatadine and N-Desmethyl Olopatadine-d6
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Olopatadine and its deuterated internal standard, N-Desmethyl Olopatadine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for the separation of Olopatadine and this compound?
A typical starting point for the analysis of Olopatadine and its internal standard involves reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A C18 column is commonly used with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium formate or formic acid) and an organic modifier like acetonitrile or methanol.[1][2][3] Gradient elution is often employed to ensure good peak shape and resolution.
Q2: Which type of HPLC/UHPLC column is most suitable for Olopatadine analysis?
C18 columns are frequently reported for the successful separation of Olopatadine.[1][4] However, for challenging separations or to improve peak shape, especially since Olopatadine is a basic compound, other column chemistries can be considered. Phenyl-hexyl columns have also been used effectively.[3][5] For hydrophilic interaction liquid chromatography (HILIC), an Acquity BEH amide column has been utilized.[6][7] The choice of column will depend on the sample matrix and specific separation challenges.
Q3: What are the recommended mass spectrometry (MS) settings for detecting Olopatadine and this compound?
Electrospray ionization (ESI) in the positive ion mode is the standard for the analysis of Olopatadine and its deuterated internal standard.[1][8] Quantification is typically performed in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[6][7] The specific precursor and product ion transitions will need to be optimized for the instrument in use.
Q4: How can I prepare my plasma or tear samples for analysis?
Common sample preparation techniques for biological matrices include solid-phase extraction (SPE), protein precipitation (PPT), and liquid-liquid extraction (LLE).[1][2] For plasma samples, SPE with a C18 cartridge or a combination of protein precipitation followed by LLE has been shown to be effective.[1][2] For tear samples, collection using Schirmer test strips followed by a protein precipitation step is a viable method.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Olopatadine and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Causes & Solutions
-
Secondary Interactions with Residual Silanols: Olopatadine, being a basic compound, can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[9][10]
-
Solution 1: Adjust Mobile Phase pH: Operate the mobile phase at a low pH (e.g., with 0.1% formic acid) to protonate the silanol groups and minimize interactions.[9] Alternatively, a high pH mobile phase can be used to deprotonate the silanols, but ensure the column is stable at high pH.
-
Solution 2: Use an End-capped Column: Employ a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.[9]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active sites on the stationary phase.
-
-
Mass Overload: Injecting too much sample can lead to peak fronting or tailing.[11]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]
-
Solution: Ensure the injection solvent is similar in composition and strength to the initial mobile phase conditions.
-
Issue 2: Co-elution of Olopatadine and this compound
Potential Causes & Solutions
-
Insufficient Chromatographic Resolution: The chromatographic conditions may not be adequate to separate the analyte and its deuterated internal standard.
-
Solution 1: Optimize the Gradient: Adjust the gradient slope. A shallower gradient can often improve the resolution between closely eluting peaks.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Solution 3: Evaluate a Different Column Chemistry: If a C18 column does not provide sufficient resolution, consider a phenyl-hexyl or a HILIC column for alternative selectivity.[3][12]
-
Issue 3: Low Signal Intensity or Sensitivity
Potential Causes & Solutions
-
Poor Ionization Efficiency: The mobile phase composition can significantly impact the efficiency of electrospray ionization.
-
Solution: Ensure the mobile phase contains a volatile additive like formic acid or ammonium formate to promote protonation and enhance signal in positive ESI mode.
-
-
Sample Loss During Preparation: The extraction procedure may not be efficient, leading to low recovery of the analytes.
-
Solution: Optimize the sample preparation method. This could involve trying different SPE sorbents, LLE solvents, or precipitation agents.
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the analytes.
-
Solution 1: Improve Sample Cleanup: Enhance the sample preparation procedure to remove more interfering matrix components.
-
Solution 2: Modify Chromatographic Conditions: Adjust the retention times of the analytes to move them away from regions of significant matrix suppression.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Olopatadine Analysis
| Parameter | Condition | Reference |
| Column | Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) | [6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6][7] |
| Mobile Phase B | Acetonitrile | [6][7] |
| Flow Rate | 0.5 mL/min | [4] |
| Injection Volume | 20 µL | [2] |
| Column Temperature | 40 °C | [4] |
| Ionization Mode | ESI Positive | [1] |
| Detection Mode | MRM | [6][7] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Olopatadine in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
Chromatographic Separation:
-
Inject a 20 µL aliquot of the reconstituted sample onto the LC-MS/MS system.[2]
-
Perform the separation using a C18 column with a gradient elution program.
-
An example gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
-
Mass Spectrometric Detection:
-
Analyze the column effluent using a triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.[1]
-
Monitor the specific MRM transitions for Olopatadine and this compound.
-
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: General experimental workflow for Olopatadine bioanalysis.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. scribd.com [scribd.com]
- 10. sielc.com [sielc.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects on N-Desmethyl Olopatadine-d6 Quantification
Welcome to the technical support center for the bioanalysis of N-Desmethyl Olopatadine-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects during LC-MS/MS quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis. Because it is chemically almost identical to the analyte (N-Desmethyl Olopatadine), it co-elutes from the liquid chromatography (LC) column and experiences similar matrix effects in the mass spectrometer's ion source. By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise results.
Q3: I am observing poor reproducibility in my analyte/internal standard area ratios. What could be the cause?
A3: Poor reproducibility of the area ratio is a common issue that can stem from several factors related to matrix effects. One primary cause is differential matrix effects, where the analyte and the internal standard do not experience the same degree of ion suppression or enhancement. This can happen if there is a slight chromatographic separation between the two compounds, a phenomenon known as the "isotope effect," causing them to elute into regions with varying matrix interferences.[2] Another potential cause is the instability of the deuterated internal standard itself, leading to isotopic exchange.
Q4: My this compound internal standard seems to be losing its deuterium labels. What is happening and how can I fix it?
A4: The loss of deuterium atoms from your internal standard is known as isotopic exchange or back-exchange.[3][4] This can occur when the deuterium atoms are in chemically labile positions on the molecule and are replaced by hydrogen atoms from the surrounding environment (e.g., mobile phase, sample matrix). This can lead to an underestimation of the internal standard signal and an overestimation of the analyte signal. To address this, consider the following:
-
pH of the Mobile Phase: Isotopic exchange is often catalyzed by acidic or basic conditions. The rate of exchange is typically minimized at a pH between 2.5 and 3.[2]
-
Solvent Composition: Protic solvents like water and methanol can facilitate isotopic exchange.
-
Temperature: Higher temperatures can accelerate the rate of exchange.[2]
-
Location of Deuterium Labels: Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2]
If isotopic exchange is suspected, it is crucial to assess the stability of the internal standard under your specific experimental conditions. Using an internal standard with deuterium labels on stable positions or opting for a ¹³C- or ¹⁵N-labeled internal standard can be more robust alternatives.[5]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Differential Matrix Effects
This guide provides a systematic approach to identifying and addressing differential matrix effects between N-Desmethyl Olopatadine and its deuterated internal standard, this compound.
Symptoms:
-
Inconsistent analyte/internal standard peak area ratios across different sample lots.
-
Poor accuracy and precision in quality control (QC) samples.
-
Non-linear calibration curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for differential matrix effects.
Experimental Protocol 1: Matrix Effect Evaluation
This protocol allows for the quantitative assessment of matrix effects.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Prepare standards of N-Desmethyl Olopatadine and this compound at a known concentration in the final mobile phase composition.
- Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracted matrix with N-Desmethyl Olopatadine and this compound to the same concentration as Set A.
- Set C (Pre-Extraction Spike): Spike the blank matrix with N-Desmethyl Olopatadine and this compound to the same concentration as Set A before performing the extraction.
2. Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.
3. Calculate Matrix Effect and Recovery:
- Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
- Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
Data Presentation: Hypothetical Matrix Effect Evaluation
| Sample Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Matrix Effect - Analyte (%) | Matrix Effect - IS (%) |
| 1 | 85,000 | 90,000 | 85 | 90 |
| 2 | 78,000 | 85,000 | 78 | 85 |
| 3 | 92,000 | 95,000 | 92 | 95 |
| 4 | 81,000 | 88,000 | 81 | 88 |
| 5 | 75,000 | 82,000 | 75 | 82 |
| 6 | 88,000 | 93,000 | 88 | 93 |
| Average | 83,167 | 88,833 | 83.2 | 88.8 |
| %RSD | 7.8% | 5.4% | 7.8% | 5.4% |
| Assumes average peak area in Set A is 100,000 for both analyte and IS. |
In this example, both the analyte and the internal standard experience ion suppression. However, the internal standard shows slightly less suppression and better reproducibility. If the variability (%RSD) is high, further optimization of sample preparation and chromatography is recommended.
Guide 2: Assessing the Stability of this compound
This guide helps determine if isotopic exchange is occurring with your deuterated internal standard.
Symptoms:
-
Decreasing internal standard response over time in prepared samples.
-
Appearance of a peak for the unlabeled analyte in a blank sample spiked only with the internal standard.
-
Inaccurate quantification, particularly an overestimation of the analyte concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic exchange.
Experimental Protocol 2: Internal Standard Stability Assessment
1. Prepare Samples:
- T=0 Samples: Spike a known concentration of this compound into the blank biological matrix and immediately extract the samples.
- Incubated Matrix Samples: Spike the internal standard into the blank matrix and incubate under conditions that mimic your sample processing and storage (e.g., room temperature for 4 hours, 4°C for 24 hours). Then, extract the samples.
- Incubated Solvent Samples: Spike the internal standard into your final reconstitution solvent and incubate under the same conditions as the matrix samples.
2. LC-MS/MS Analysis: Analyze all samples, monitoring the mass transitions for both this compound and the unlabeled N-Desmethyl Olopatadine.
3. Data Analysis:
- Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests instability.
- Examine the chromatograms of the incubated samples for a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of this peak is a strong indicator of back-exchange.
Data Presentation: Hypothetical Internal Standard Stability Data
| Condition | Incubation Time (h) | Temperature (°C) | pH | % Decrease in IS Signal | Unlabeled Analyte Peak Detected? |
| T=0 | 0 | N/A | 6.8 | 0 | No |
| Matrix | 4 | 25 | 6.8 | 5 | No |
| Matrix | 24 | 4 | 6.8 | 8 | No |
| Mobile Phase | 24 | 25 | 2.5 | <2 | No |
| Mobile Phase | 24 | 25 | 8.0 | 25 | Yes |
This data suggests that the internal standard is relatively stable in the matrix under typical processing and storage conditions but is susceptible to isotopic exchange in an alkaline mobile phase at room temperature.
Recommended Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of N-Desmethyl Olopatadine from Human Plasma
This protocol is adapted from methods for olopatadine and its metabolites.[6]
-
To 200 µL of human plasma, add 25 µL of this compound working solution and vortex.
-
Add 200 µL of 0.1 M phosphate buffer (pH 7.0) and vortex.
-
Load the entire sample onto a conditioned and equilibrated C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
The following parameters are a recommended starting point, adapted from a method for a structurally related compound, N-Nitroso Desmethyl Olopatadine.[7][8]
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | Phenyl Hexyl (e.g., 100 x 4.6 mm, 2.1 µm) |
| Mobile Phase A | 2 mM ammonium formate in water, pH 3.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 12.0 | |
| 15.0 | |
| 16.0 | |
| 20.0 | |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized by infusing standard solutions of N-Desmethyl Olopatadine and this compound. |
| Ion Spray Voltage | ~4500 V |
| Source Temperature | To be optimized (e.g., 500°C) |
Signaling Pathway
N-Desmethyl Olopatadine is an active metabolite of Olopatadine, which functions as a histamine H1 receptor antagonist. The histamine H1 receptor is a G-protein coupled receptor (GPCR). The diagram below illustrates the simplified signaling pathway that is inhibited by N-Desmethyl Olopatadine.
Caption: Simplified signaling pathway of the Histamine H1 receptor and its inhibition by N-Desmethyl Olopatadine.
References
- 1. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Improving peak shape and resolution for N-Desmethyl Olopatadine-d6
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape and resolution for N-Desmethyl Olopatadine-d6.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?
A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte's amine groups and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1] These interactions create an undesirable secondary retention mechanism, leading to asymmetrical peaks, which can compromise resolution and accurate integration.[2]
Q2: How can I improve peak shape by modifying the mobile phase?
A2: Mobile phase optimization is critical for improving the peak shape of basic compounds.
-
pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.[1] Using an acidic mobile phase (e.g., pH 3.0) with an additive like formic acid or a buffer like ammonium formate can help suppress the ionization of residual silanol groups, minimizing their interaction with the protonated analyte.[3][4]
-
Use of Additives: Incorporating additives like ammonium formate serves to mask the active silanol sites and can improve peak symmetry.[3] In some cases for basic compounds, a small amount of an additive like triethylamine (TEA) can be used to saturate silanol sites, though this may not be ideal for LC-MS applications.[1][5]
Q3: What type of HPLC column is recommended for analyzing this compound?
A3: Column selection is crucial for achieving optimal separation. While standard C18 columns can be used, they often result in poor retention and peak shape for Olopatadine and its metabolites.[3]
-
Recommended Columns: Phenyl-Hexyl columns have been shown to provide superior separation, retention, and peak shape for Olopatadine-related compounds compared to traditional C18 or C8 columns.[6][7]
-
Alternative Columns: If a Phenyl-Hexyl column is unavailable, consider using a modern, high-purity, end-capped C18 column specifically designed for the analysis of basic compounds. These columns have minimal residual silanol activity.[1]
Q4: My peak is exhibiting fronting. What are the likely causes and solutions?
A4: Peak fronting is less common than tailing for basic analytes but can occur for several reasons:[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample and reinjecting.[1]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[1]
-
Column Issues: A void or channel in the column packing can also lead to fronting. This may require column flushing or replacement.[1]
Q5: I am struggling to resolve this compound from its non-deuterated analog or other impurities. What steps can I take?
A5: Achieving baseline resolution for closely eluting compounds often requires fine-tuning of several parameters.[8]
-
Optimize the Gradient: Employing a shallower gradient elution can increase the separation between closely eluting peaks.
-
Adjust the Flow Rate: Lowering the flow rate can enhance column efficiency and improve resolution, although it will increase the analysis time.[8]
-
Control Column Temperature: Increasing the column temperature can sometimes improve efficiency and alter selectivity. However, ensure the temperature is kept stable using a column oven, as fluctuations can cause retention time shifts.[1][8]
Summary of Chromatographic Conditions
The following table summarizes various published chromatographic conditions used for the analysis of Olopatadine and its related compounds, providing a starting point for method development.
| Parameter | Method 1[3] | Method 2[6][7] | Method 3[9] | Method 4[4][10] |
| Analyte(s) | N-Nitroso Desmethyl Olopatadine | N-Nitroso Desmethyl Olopatadine | Olopatadine HCl & Impurities | Olopatadine HCl & Degradants |
| Column | Phenyl Hexyl | Poroshell 120 Phenyl Hexyl | Kromasil 100 C18 | ZORBAX Eclipse Plus C18 |
| Mobile Phase A | 2 mM Ammonium Formate in Water | 1.36 g/L KH2PO4 (pH 3.0) | Buffer/Acetonitrile (80:20) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile/Water (98:2) | - | Methanol/Acetonitrile (50:50) |
| Elution Mode | Gradient | Gradient | Isocratic | Gradient |
| Flow Rate | 0.5 mL/min | 0.8 mL/min | 1.5 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C | 25°C | Not Specified |
| Detection | LC-MS/MS | HPLC-UV/PDA | HPLC-UV | RP-HPLC-DAD |
Experimental Protocols
Recommended LC-MS/MS Method for this compound
This protocol is a synthesized example based on successful methods for related compounds and general best practices.[3][6]
1. Materials and Reagents:
-
This compound reference standard
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium Formate, LC-MS grade
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 2 mM Ammonium Formate solution in LC-MS grade water.
-
Mobile Phase B: Use 100% LC-MS grade Acetonitrile.
-
Degas both mobile phases prior to use.
3. Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., Methanol or 50:50 Acetonitrile:Water).
-
Perform serial dilutions to create calibration standards and quality control samples.
-
The final sample diluent should be compatible with the initial mobile phase conditions to prevent peak distortion.
4. HPLC-MS/MS Instrument Parameters:
| HPLC Parameter | Recommended Setting |
| Column | Phenyl Hexyl (e.g., 150 x 4.6 mm, 2.7 µm) |
| Flow Rate | 0.5 - 0.8 mL/min |
| Column Temperature | 30 - 35°C |
| Injection Volume | 5 - 10 µL |
| Gradient Program | Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. The exact gradient should be optimized for best resolution. |
| Mass Spectrometer Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for this compound |
| Product Ion (Q3) | Optimize using direct infusion of the standard |
| Gas Temperatures & Flow | Optimize based on instrument manufacturer's recommendations |
| Collision Energy | Optimize for the specific MRM transition |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with peak shape and resolution.
Caption: A flowchart for troubleshooting chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. turkjps.org [turkjps.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Olopatadine-d6 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Desmethyl Olopatadine-d6 when used as an internal standard in the analysis of biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when using this compound in biological matrices?
A1: As a deuterated internal standard, this compound is susceptible to several stability issues that can impact the accuracy and reproducibility of your analytical method. These include:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur at labile positions on the molecule and can be influenced by pH and temperature. For this compound, the positions of the deuterium labels are critical for its stability.
-
Chemical Degradation: N-Desmethyl Olopatadine, being a metabolite of Olopatadine, may be susceptible to similar degradation pathways as the parent drug. Forced degradation studies on Olopatadine have shown it degrades under hydrolytic (acidic and alkaline) and photolytic conditions.[1][2][3] Therefore, exposure of this compound to extreme pH or prolonged light may lead to its degradation.
-
Matrix-Induced Instability: Biological matrices contain enzymes and other components that can potentially metabolize or degrade this compound over time, even under frozen storage.
Q2: My analyte-to-internal standard response ratio is inconsistent across my analytical run. What could be the cause?
A2: Inconsistent analyte-to-internal standard ratios are a common problem and can be attributed to several factors:
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[4][5] This can occur even with a stable isotope-labeled internal standard if there is a slight chromatographic separation between the analyte and the internal standard.[6]
-
In-source Instability or Fragmentation: The stability of the deuterated internal standard in the ion source of the mass spectrometer might differ from the analyte, leading to variable fragmentation and inconsistent response.
-
Instability During Sample Preparation: The internal standard may be degrading during the sample extraction or reconstitution steps. This could be due to the pH of the solvents used, temperature fluctuations, or prolonged exposure to certain reagents.
Q3: How can I prevent isotopic exchange of the deuterium labels on this compound?
A3: To minimize the risk of isotopic exchange:
-
Control pH: Maintain a neutral pH for your samples and analytical solutions whenever possible. Avoid strongly acidic or basic conditions during sample preparation and storage.[7]
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methanol) for stock and working solutions.[7] Minimize the exposure to aqueous environments, especially at elevated temperatures.
-
Storage Conditions: Store stock and working solutions at low temperatures (e.g., -20°C or -80°C) to reduce the rate of any potential exchange reactions.[7]
Q4: What are the best practices for preparing and storing this compound stock and working solutions?
A4: Proper preparation and storage are crucial for maintaining the integrity of your internal standard:
-
Stock Solution Preparation:
-
Allow the solid material to equilibrate to room temperature before opening the vial to prevent condensation.
-
Use high-purity aprotic solvents like methanol or acetonitrile for reconstitution.[7]
-
Prepare a concentrated stock solution (e.g., 1 mg/mL) and store it in an amber, tightly sealed vial at -20°C or below.[7]
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with a solvent that is compatible with your analytical method.
-
It is often recommended to prepare fresh working solutions for each analytical run to minimize the risk of degradation.
-
Troubleshooting Guides
Issue 1: Drifting or Inconsistent Internal Standard Signal
Symptoms: The peak area of this compound systematically increases or decreases throughout the analytical run, or shows high variability between samples.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Variability | - Verify the precision of your pipetting and dilution steps. - Ensure complete and consistent evaporation and reconstitution of sample extracts. - Optimize mixing procedures to ensure homogeneity. |
| Autosampler Issues | - Check for air bubbles in the syringe and sample loop. - Verify the injection volume accuracy and precision. - Investigate potential carryover by injecting a blank solvent after a high concentration sample. |
| LC-MS/MS System Instability | - Check for leaks in the LC system. - Ensure the MS ion source is clean and properly optimized. - Monitor system suitability samples throughout the run to assess instrument performance. |
| Internal Standard Instability | - Evaluate the stability of this compound in the sample processing and final extract solutions (see Experimental Protocol 1). |
Issue 2: Poor Accuracy and Precision in QC Samples
Symptoms: The calculated concentrations of your quality control (QC) samples are outside the acceptance criteria (typically ±15% of the nominal value).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | - Optimize chromatographic conditions to ensure co-elution of the analyte and this compound. - Evaluate matrix effects from at least six different lots of the biological matrix (see Experimental Protocol 2). - Consider a more rigorous sample clean-up procedure to remove interfering matrix components. |
| Isotopic Exchange | - Assess for back-exchange by incubating the internal standard in a blank matrix and monitoring for an increase in the analyte signal. |
| Purity Issues with Internal Standard | - Verify the chemical and isotopic purity of the this compound standard as stated in the Certificate of Analysis. - Inject a high concentration of the internal standard solution alone to check for the presence of the unlabeled analyte. |
| Degradation During Storage | - Perform comprehensive stability assessments including freeze-thaw, short-term (bench-top), and long-term stability (see Experimental Protocol 3). |
Data Presentation: Illustrative Stability Data
Disclaimer: The following tables present hypothetical stability data for this compound in human plasma. This data is for illustrative purposes only and should be confirmed by laboratory experiments.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Nominal Conc. (ng/mL) | Cycle 1 Mean Conc. (ng/mL) | % Bias | Cycle 2 Mean Conc. (ng/mL) | % Bias | Cycle 3 Mean Conc. (ng/mL) | % Bias |
| N-Desmethyl Olopatadine | 5.00 | 4.95 | -1.0 | 4.90 | -2.0 | 4.85 | -3.0 |
| N-Desmethyl Olopatadine | 500 | 505 | +1.0 | 502 | +0.4 | 498 | -0.4 |
Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Nominal Conc. (ng/mL) | 4 hours Mean Conc. (ng/mL) | % Bias | 8 hours Mean Conc. (ng/mL) | % Bias | 24 hours Mean Conc. (ng/mL) | % Bias |
| N-Desmethyl Olopatadine | 5.00 | 5.02 | +0.4 | 4.98 | -0.4 | 4.91 | -1.8 |
| N-Desmethyl Olopatadine | 500 | 497 | -0.6 | 495 | -1.0 | 489 | -2.2 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Nominal Conc. (ng/mL) | 1 Month Mean Conc. (ng/mL) | % Bias | 3 Months Mean Conc. (ng/mL) | % Bias | 6 Months Mean Conc. (ng/mL) | % Bias |
| N-Desmethyl Olopatadine | 5.00 | 4.96 | -0.8 | 4.92 | -1.6 | 4.88 | -2.4 |
| N-Desmethyl Olopatadine | 500 | 503 | +0.6 | 499 | -0.2 | 494 | -1.2 |
Experimental Protocols
Protocol 1: Evaluation of Internal Standard Stability in Solution
Objective: To assess the stability of this compound in solvents used during sample preparation and in the final extract.
Methodology:
-
Prepare a solution of this compound at the working concentration in the sample processing solvent(s) and the final reconstitution solvent.
-
Analyze the solution immediately after preparation (T=0).
-
Store the solution under the same conditions as the experimental samples (e.g., room temperature for a specified duration).
-
Re-analyze the solution at various time points (e.g., 2, 4, 8, 24 hours).
-
Compare the peak area of this compound at each time point to the T=0 measurement. A deviation of more than 15% may indicate instability.
Protocol 2: Assessment of Matrix Effects
Objective: To determine if the biological matrix affects the ionization of this compound.[8]
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are added to the clean extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analyze all samples and calculate the matrix factor (MF) for the analyte and internal standard:
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
-
Calculate the IS-normalized MF. An IS-normalized MF outside the range of 0.85 to 1.15 suggests a significant differential matrix effect.
Protocol 3: Comprehensive Stability Assessment in Biological Matrix
Objective: To evaluate the stability of this compound under various storage and handling conditions in the biological matrix of interest.
Methodology:
-
Prepare low and high concentration quality control (QC) samples by spiking this compound into the biological matrix.
-
Freeze-Thaw Stability:
-
Analyze one set of QC samples after undergoing at least three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
-
Short-Term (Bench-Top) Stability:
-
Keep one set of QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours) before analysis.
-
-
Long-Term Stability:
-
Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months).
-
-
The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential metabolic and degradation pathways relevant to this compound.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]
- 3. [PDF] Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing ion suppression of N-Desmethyl Olopatadine-d6 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions to address ion suppression of N-Desmethyl Olopatadine-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
Issue: Poor or No Signal Intensity for this compound
Q1: I am not seeing a sufficient signal for my internal standard, this compound. What are the potential causes and how can I troubleshoot this?
A1: Low signal intensity for your deuterated internal standard can be a result of several factors, primarily related to ion suppression or suboptimal instrument conditions.
Possible Causes & Solutions:
-
Co-eluting Matrix Components: Endogenous materials from your sample matrix (e.g., phospholipids, salts, proteins) can co-elute with this compound and suppress its ionization.[1]
-
Mobile Phase Additives: Certain mobile phase additives can interfere with ionization. For instance, trifluoroacetic acid (TFA) can cause significant signal suppression in positive ion mode, while strong bases like triethylamine (TEA) can also be problematic.[3][4]
-
Solution: If possible, replace TFA with a more volatile ion-pairing agent like formic acid, and keep the concentration low (ideally under 0.1% v/v).[3]
-
-
Suboptimal ESI Source Conditions: The efficiency of ionization is highly dependent on the ESI source parameters.
-
Sample Concentration: While counterintuitive, a sample that is too concentrated can lead to ion suppression and a loss of signal linearity.[6]
-
Solution: Try diluting your sample to reduce the concentration of both the analyte and any interfering species. This is a viable option if the initial concentration is high enough to remain detectable after dilution.[7]
-
Issue: High Variability in this compound Signal
Q2: The peak area of my internal standard, this compound, is highly variable across my sample set. What could be causing this and what steps can I take to improve reproducibility?
A2: High variability in the internal standard signal is a strong indicator of inconsistent matrix effects between samples.
Possible Causes & Solutions:
-
Inconsistent Sample Matrix: Biological samples can have significant person-to-person variability in their composition, leading to different degrees of ion suppression in each sample.[8]
-
Solution 1: Robust Sample Cleanup: Employ a rigorous and consistent sample preparation method, such as SPE, to minimize the impact of matrix variability.[7]
-
Solution 2: Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[2][7]
-
-
Chromatographic In-source Issues: Poor chromatography can lead to inconsistent co-elution of interfering compounds with your internal standard.
-
Solution: Optimize your chromatographic method to ensure this compound elutes in a region free from significant ion suppression.[9] You can assess this using a post-column infusion experiment.
-
Issue: Inaccurate Quantification of N-Desmethyl Olopatadine
Q3: My quantitative results for N-Desmethyl Olopatadine are inaccurate, even though I am using a deuterated internal standard. Could ion suppression still be the culprit?
A3: Yes, even with a stable isotope-labeled internal standard (SIL-IS), inaccuracies can arise if the ion suppression is not consistent for both the analyte and the internal standard.
Possible Causes & Solutions:
-
Differential Ion Suppression: While a SIL-IS is designed to co-elute and experience similar ion suppression to the analyte, severe or highly variable matrix effects can still lead to inaccuracies.[7]
-
Cross-talk or Contamination: Ensure there is no interference from the analyte to the internal standard channel or vice-versa in your MS/MS method.
-
Solution: Verify the specificity of your MRM transitions and check for any potential crosstalk between channels.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS? A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[7] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity and accuracy of the analysis.[11]
Q2: Why is ESI more susceptible to ion suppression than other ionization techniques like APCI? A2: Electrospray ionization (ESI) is more prone to ion suppression because its ionization mechanism is more complex and relies heavily on droplet charge excess.[11][12] Atmospheric Pressure Chemical Ionization (APCI) is generally less affected by ion suppression.[8][12]
Q3: What are the common causes of ion suppression? A3: Common causes include:
-
Co-eluting endogenous compounds from the sample matrix (e.g., salts, phospholipids).[13]
-
Non-volatile buffers (e.g., phosphate buffers).[4]
-
High concentrations of the analyte or other components in the sample.[9][12]
Q4: How can I detect the presence of ion suppression in my assay? A4: A common method to identify regions of ion suppression is the post-column infusion experiment. In this technique, a constant flow of the analyte is infused into the mobile phase after the analytical column, while a blank matrix sample is injected. Dips in the baseline signal of the infused analyte indicate retention times where co-eluting matrix components are causing ion suppression.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) like this compound a complete solution for ion suppression? A5: A SIL-IS is considered the gold standard for compensating for ion suppression because it has nearly identical physicochemical properties to the analyte and should be affected by matrix effects in the same way.[7] However, it is not a complete solution if the ion suppression is extreme or highly variable. The primary goal should always be to minimize ion suppression through effective sample preparation and chromatography.[10]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up a post-column infusion system where the analyte solution is continuously delivered via a syringe pump and mixed with the mobile phase flow from the LC column through a T-junction before entering the ESI source.
-
Begin infusing the analyte solution and allow the MS signal to stabilize, establishing a baseline.
-
Inject a prepared blank matrix sample (e.g., protein-precipitated plasma without the analyte or IS).
-
Monitor the signal for this compound throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of these dips can be correlated with the elution of matrix interferences.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove matrix components that cause ion suppression prior to LC-MS analysis.
Methodology (General Example):
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with an appropriate solvent like methanol, followed by an equilibration step with water or a specific buffer.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences while retaining the analyte and internal standard.
-
Elution: Elute N-Desmethyl Olopatadine and its deuterated internal standard from the cartridge using a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS system.
Quantitative Data Summary
Table 1: Typical ESI-MS/MS Parameters for Olopatadine Analysis Note: These are example parameters and should be optimized for your specific instrument and method.
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14][15] |
| Capillary Voltage | ~3000 V | [14] |
| Cone Voltage | ~30 V | [14] |
| Desolvation Gas Flow | ~500 L/h | [14] |
| Desolvation Temperature | ~250°C | [14] |
| Source Temperature | ~120°C | [14] |
Visualizations
Caption: Workflow for troubleshooting ion suppression of an internal standard.
Caption: Mechanism of ion suppression in the electrospray ionization process.
Caption: Decision tree for selecting an ion suppression mitigation strategy.
References
- 1. droracle.ai [droracle.ai]
- 2. longdom.org [longdom.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. web.uvic.ca [web.uvic.ca]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. providiongroup.com [providiongroup.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. turkjps.org [turkjps.org]
- 15. researchgate.net [researchgate.net]
Impact of pH on the extraction recovery of N-Desmethyl Olopatadine-d6
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the extraction recovery of N-Desmethyl Olopatadine-d6. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its extraction behavior is primarily governed by its ionization state, which is dependent on the pH of the sample solution. The key properties are:
-
Acidic pKa: The carboxylic acid group has an estimated pKa around 3.78.
-
Basic pKa: The secondary amine group has a pKa of approximately 9.76.[1]
-
Deuteration: The presence of six deuterium atoms (d6) does not significantly alter the chemical properties concerning extraction but provides a distinct mass for mass spectrometry-based detection.
Q2: How does pH affect the extraction recovery of this compound?
A2: The pH of the aqueous sample determines the charge of the this compound molecule, which in turn affects its solubility in the extraction solvent.
-
At low pH (below pKa of 3.78): The carboxylic acid group is protonated (neutral), but the amine group is also protonated (positive charge). The overall positive charge makes the molecule more water-soluble and difficult to extract into a nonpolar organic solvent.
-
At intermediate pH (between 3.78 and 9.76): The carboxylic acid group is deprotonated (negative charge), and the amine group is protonated (positive charge), forming a zwitterion. Zwitterions are highly polar and have low solubility in most organic solvents, leading to poor extraction recovery.
-
At high pH (above pKa of 9.76): The amine group is deprotonated (neutral), and the carboxylic acid is deprotonated (negative charge). The overall negative charge keeps the molecule in the aqueous phase.
To maximize extraction into an organic solvent, the molecule should be in its most neutral form. However, since it is a zwitterion at intermediate pH, the strategy is to suppress the ionization of one group while the other is charged, and then select an appropriate extraction technique. For liquid-liquid extraction with a nonpolar solvent, it is challenging to find a pH where the molecule is sufficiently neutral. Solid-phase extraction (SPE) is often a more effective technique.
Q3: What is the recommended pH for solid-phase extraction (SPE) of this compound?
A3: For solid-phase extraction, the choice of pH depends on the type of SPE sorbent used:
-
Reversed-Phase SPE (e.g., C18): At a slightly acidic pH (e.g., pH 4-6), the molecule will have a net charge, but can still be retained on the nonpolar sorbent. Elution is then typically performed with an organic solvent, sometimes with a small amount of acid or base to modify the charge of the analyte and improve elution.
-
Ion-Exchange SPE:
-
Cation Exchange: At an acidic pH (e.g., pH < 3), the amine group is positively charged, allowing it to bind to a cation exchange sorbent. The molecule can then be eluted with a basic solution or a high-salt buffer.
-
Anion Exchange: At a basic pH (e.g., pH > 10), the carboxylic acid group is negatively charged, allowing it to bind to an anion exchange sorbent. Elution can be achieved with an acidic solution or a high-salt buffer.
-
Several published methods for the parent drug, Olopatadine, and its metabolites utilize SPE for sample cleanup.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Extraction Recovery | Inappropriate pH: The pH of the sample may be causing the this compound to be in a highly polar or charged state, reducing its affinity for the extraction solvent or SPE sorbent. | Adjust the sample pH. For liquid-liquid extraction, experiment with a pH around the isoelectric point (approximately (3.78 + 9.76)/2 = 6.77), though SPE is generally recommended. For SPE, select a pH that ensures the desired charge state for the chosen sorbent (acidic for cation exchange, basic for anion exchange). |
| Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for the analyte at the selected pH. | For liquid-liquid extraction, if adjusting pH is not sufficient, consider using a more polar solvent like ethyl acetate or a mixture of solvents. For SPE, ensure the wash and elution solvents are appropriate for the sorbent and the analyte. | |
| High Variability in Recovery | Inconsistent pH: Small variations in the sample pH can lead to significant changes in the ionization state and, therefore, the extraction efficiency. | Use a reliable buffer system to maintain a consistent pH throughout the extraction process. Ensure accurate pH measurement of each sample. |
| Matrix Effects: Components in the sample matrix (e.g., plasma, urine) may interfere with the extraction by binding to the analyte or the sorbent. | Optimize the sample pre-treatment steps. This may include protein precipitation, dilution, or using a more rigorous SPE wash protocol. | |
| Analyte Instability | Degradation at Extreme pH: N-Desmethyl Olopatadine may be susceptible to degradation under strongly acidic or basic conditions, especially when combined with elevated temperatures. | Avoid prolonged exposure to harsh pH conditions. If a high or low pH is necessary for extraction, perform the steps quickly and at a reduced temperature. |
Data Summary
The following table summarizes the theoretical ionization state of N-Desmethyl Olopatadine at different pH values and its implications for extraction.
| pH Range | Charge of Carboxylic Acid (-COOH, pKa ~3.78) | Charge of Amine (-NHR, pKa ~9.76) | Overall Molecular State | Expected Solubility in Nonpolar Organic Solvents |
| < 3.78 | Neutral | Positive (+) | Cationic | Low |
| 3.78 - 9.76 | Negative (-) | Positive (+) | Zwitterionic | Very Low |
| > 9.76 | Negative (-) | Neutral | Anionic | Low |
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma, based on common practices for similar analytes.
1. Sample Pre-treatment: a. Thaw the plasma sample at room temperature. b. To 1 mL of plasma, add an internal standard. c. Add 1 mL of a buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex for 30 seconds. d. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. e. Use the supernatant for the SPE step.
2. SPE Cartridge Conditioning: a. Use a mixed-mode cation exchange SPE cartridge. b. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. c. Equilibrate the cartridge by passing 1 mL of the same buffer used for sample pre-treatment.
3. Sample Loading: a. Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
4. Washing: a. Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities. b. Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar impurities.
5. Elution: a. Elute the this compound from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
6. Dry Down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis. c. Vortex and transfer to an autosampler vial for analysis.
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
References
Technical Support Center: Enhancing Sensitivity for N-Desmethyl Olopatadine-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the analytical sensitivity for low concentrations of N-Desmethyl Olopatadine-d6.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical method?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its purpose is to mimic the behavior of the target analyte, N-Desmethyl Olopatadine, throughout the sample preparation and analysis process. By adding a known amount of the deuterated standard to your samples, you can accurately quantify the analyte, as the ratio of the analyte's signal to the internal standard's signal is used for calculation. This corrects for variability in sample extraction, matrix effects, and instrument response.
Q2: We are observing a weak signal for this compound. What are the potential causes?
A2: Low signal intensity for a deuterated internal standard can stem from several factors:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or non-optimized source parameters can significantly reduce signal intensity.
-
Poor Sample Recovery: Inefficient extraction from the biological matrix during sample preparation will lead to a reduced amount of the internal standard reaching the detector.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source.
-
Degradation of the Standard: The deuterated standard may be unstable under the sample storage or preparation conditions.
-
Incorrect Concentration: An error in the preparation of the internal standard spiking solution can lead to a lower than expected concentration being added to the samples.
Q3: Can the chromatographic separation between N-Desmethyl Olopatadine and this compound affect quantification?
A3: Yes, a slight chromatographic separation, known as the isotope effect, can sometimes occur between the analyte and its deuterated internal standard. If this separation is significant, the two compounds may experience different matrix effects as they elute from the column, leading to inaccurate quantification. It is crucial to ensure that the chromatographic peaks of the analyte and the internal standard co-elute as closely as possible.
Q4: How can we investigate and mitigate matrix effects?
A4: Matrix effects, which can cause ion suppression or enhancement, can be investigated by performing a post-column infusion experiment. This involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank, extracted sample matrix. Dips or rises in the baseline signal at the retention time of the analyte indicate the presence of matrix effects. To mitigate these effects, you can:
-
Improve the sample clean-up procedure to remove interfering matrix components.
-
Optimize the chromatography to separate the analyte from the interfering components.
-
Dilute the sample to reduce the concentration of matrix components.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: High Variability in this compound Peak Area Across a Batch
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample preparation | Review the sample extraction protocol for consistency. Ensure accurate and precise addition of the internal standard solution to all samples. |
| Autosampler injection issues | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. |
| LC system variability | Monitor the LC pump pressure for fluctuations. Ensure the mobile phase is properly degassed. |
| Matrix effects varying between samples | Investigate matrix effects using post-column infusion. If significant, improve the sample clean-up method. |
Issue 2: Poor Peak Shape for this compound
| Potential Cause | Troubleshooting Steps |
| Column degradation | Replace the analytical column with a new one. Use a guard column to protect the analytical column. |
| Incompatible sample solvent | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Secondary interactions with the stationary phase | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. |
| Contamination in the LC-MS system | Flush the system with appropriate cleaning solutions. |
Experimental Protocols
Below are detailed methodologies for key experiments to optimize the analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a method for olopatadine and its metabolites in human plasma.[1]
-
Sample Pre-treatment: To 1 mL of plasma, add a known concentration of this compound solution.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Method Parameters
These parameters are a starting point and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusion of this compound standard |
| Product Ion (Q3) | To be determined by infusion and fragmentation of the precursor ion |
| Collision Energy (CE) | Optimize for maximum product ion intensity |
| Declustering Potential (DP) | Optimize for maximum precursor ion intensity |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables summarize typical validation parameters for bioanalytical methods of olopatadine, which can serve as a benchmark for your method development for N-Desmethyl Olopatadine.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Olopatadine | Human Plasma | 1 - 200 | > 0.99[1] |
| Olopatadine Metabolite M3 | Human Plasma | 1 - 200 | > 0.99[1] |
| Olopatadine Metabolite M1 & M2 | Human Plasma | 2 - 100 | > 0.99[1] |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Precision (%CV) | Accuracy (%) |
| Olopatadine | Human Tears | LLOQ (0.1 ng/mL) | 10.9 | 9.8 |
| LQC (25 ng/mL) | 8.5 | -9.3 | ||
| HQC (75 ng/mL) | 6.3 | -3.8 |
Data adapted from a study on olopatadine in human tears, which provides an example of achievable performance at low concentrations.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for N-Desmethyl Olopatadine-d6
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of drug metabolites is fundamental to pharmacokinetic and toxicokinetic studies. The use of stable isotope-labeled internal standards, such as N-Desmethyl Olopatadine-d6, is a critical component of robust bioanalytical method validation, ensuring data integrity for regulatory submissions. This guide provides a comparative overview of the analytical method validation guidelines for this compound, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
In bioanalytical liquid chromatography-mass spectrometry (LC-MS/MS) assays, a suitable internal standard (IS) is crucial for correcting analytical variability. Stable isotope-labeled (SIL) internal standards, where atoms are replaced with their heavier isotopes (e.g., deuterium), are considered the gold standard.[1] this compound, being chemically identical to the analyte N-Desmethyl Olopatadine, co-elutes and exhibits similar ionization behavior, effectively compensating for matrix effects and ensuring high accuracy and precision.[2][3] This is in line with guidelines from regulatory bodies like the FDA and EMA, which emphasize the need for well-validated bioanalytical methods.[4][5]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over non-labeled structural analogs. The following table summarizes the expected performance based on a validated LC-MS/MS method for the quantification of N-Desmethyl Olopatadine (Metabolite M1) in human plasma.
| Validation Parameter | N-Desmethyl Olopatadine with Deuterated IS (this compound) | N-Desmethyl Olopatadine with Alternative (Non-SIL) IS (Hypothetical) |
| Linearity Range | 2 - 100 ng/mL[6] | 5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[6] | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Potentially > ±15% |
| Precision (% CV) | < 15% | Potentially > 15% |
| Matrix Effect | Minimal and compensated | Significant and variable |
| Recovery | Consistent and reproducible | Variable |
Experimental Protocols
A robust bioanalytical method validation for N-Desmethyl Olopatadine using a deuterated internal standard involves several key experimental stages. The following protocols are based on established methods for olopatadine and its metabolites.[6]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of human plasma, add the internal standard solution (this compound).
-
Condition a Bond Elut C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
HPLC System: A validated high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate).
-
Flow Rate: Optimized for the separation of the analyte and internal standard.
-
Injection Volume: Typically 10-20 µL.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for N-Desmethyl Olopatadine and this compound.
Mandatory Visualizations
The following diagrams illustrate the key processes in bioanalytical method validation.
Caption: A typical workflow for bioanalytical method validation.
Caption: Decision pathway for internal standard selection.
Conclusion
The validation of a bioanalytical method for N-Desmethyl Olopatadine is a critical step in drug development. Adherence to regulatory guidelines from the FDA and EMA is mandatory for the acceptance of data. The use of a deuterated internal standard, such as this compound, is the preferred approach to ensure the highest level of accuracy, precision, and robustness of the analytical method. The data and protocols presented in this guide underscore the importance of selecting an appropriate internal standard and conducting a thorough method validation to generate reliable data for pharmacokinetic and toxicokinetic evaluations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography - American Chemical Society [acs.digitellinc.com]
- 4. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Olopatadine Analysis Using N-Desmethyl Olopatadine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical bioanalytical methods for the quantification of olopatadine in biological matrices, focusing on the critical process of cross-validation when N-Desmethyl Olopatadine-d6 is utilized as an internal standard. The information presented herein is synthesized from established bioanalytical method validation guidelines and published research on olopatadine analysis.
Cross-validation is a crucial component of bioanalytical method validation, ensuring the consistency and reliability of data when a method is transferred between laboratories, platforms, or even when significant changes are made to an existing validated method.[1][2][3] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to maintain data integrity in preclinical and clinical studies.[1][4][5]
Experimental Protocols
The following sections detail the methodologies for two common bioanalytical techniques used for olopatadine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). This compound serves as the deuterated internal standard (IS) in these protocols, a common practice to account for variability during sample preparation and analysis.
Method 1: LC-MS/MS
A sensitive and rapid LC-MS/MS method is often employed for the determination of olopatadine in plasma.[6]
-
Sample Preparation: Protein precipitation is a common technique, followed by liquid-liquid extraction.[6] To 100 µL of plasma, add 25 µL of this compound internal standard solution and 200 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is then extracted with an appropriate organic solvent. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Method 2: HPLC with UV Detection
An HPLC method with UV detection can also be developed for the quantification of olopatadine, particularly for formulations.[10]
-
Sample Preparation: Similar to the LC-MS/MS method, protein precipitation and liquid-liquid extraction can be employed.
-
Chromatographic Conditions:
-
Detection: UV detection at a wavelength of 220 nm is suitable for olopatadine.[10]
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics of the two hypothetical methods. These values are based on typical validation results reported in the literature for similar assays.[6][9][10]
Table 1: Comparison of Method Validation Parameters
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) |
| Linearity Range | 0.2 - 100 ng/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | Within ±15% (except LLOQ ±20%) |
| Precision (% CV) | < 15% (except LLOQ < 20%) | < 15% (except LLOQ < 20%) |
| Recovery | 85 - 115% | 80 - 120% |
Table 2: Cross-Validation Acceptance Criteria
For cross-validation, the same set of quality control (QC) samples are analyzed using both methods. The results are then compared to assess the agreement between the two methods.
| Parameter | Acceptance Criteria |
| Between-Method Accuracy | The mean concentration of QC samples from Method 2 should be within ±15% of the nominal concentration determined by Method 1. |
| Between-Method Precision | The coefficient of variation (%CV) of the mean concentrations obtained by the two methods should not exceed 15%. |
| Incurred Sample Reanalysis (ISR) | At least 67% of the re-analyzed incurred samples should have a percent difference within ±20% of the original value. |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the cross-validation of bioanalytical methods.
Caption: Workflow for Cross-Validation Between Two Laboratories.
Caption: Incurred Sample Reanalysis (ISR) Workflow.
References
- 1. nalam.ca [nalam.ca]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. derpharmachemica.com [derpharmachemica.com]
A Head-to-Head Battle: Selecting the Optimal Internal Standard for Olopatadine Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Olopatadine, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of commonly used internal standards, with a special focus on the theoretical advantages of the deuterated analog, N-Desmethyl Olopatadine-d6.
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard plays a pivotal role in correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, including its extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that any variations affecting the analyte will similarly affect the internal standard, leading to a consistent and accurate analyte-to-IS peak area ratio.
This comparison examines the performance of this compound and other reported internal standards for Olopatadine, supported by available experimental data and detailed methodologies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in LC-MS/MS-based bioanalysis. By incorporating stable isotopes like deuterium (²H or d), the internal standard becomes chemically identical to the analyte but with a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical nature ensures they behave almost identically during the analytical process.
The primary advantages of using a deuterated internal standard include:
-
Minimized Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As a deuterated IS co-elutes with the analyte and experiences the same matrix effects, it provides the most effective compensation.
-
Similar Extraction Recovery: The deuterated IS will have nearly identical extraction efficiency to the analyte from the biological matrix.
-
Correction for Ionization Variability: Fluctuations in the mass spectrometer's ion source are effectively corrected for, as both the analyte and the IS are ionized with the same efficiency.
Alternative Internal Standards: A Performance Review
In the absence of direct comparative studies featuring this compound, several other compounds have been successfully employed as internal standards in validated bioanalytical methods for Olopatadine. The following sections present a summary of their performance based on published data.
Mianserin Hydrochloride
Mianserin hydrochloride has been utilized as an internal standard for the quantification of Olopatadine in human tears using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS).
Table 1: Performance Data for Mianserin Hydrochloride as an Internal Standard for Olopatadine Analysis in Human Tears
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | Not explicitly reported |
| Matrix Effect | Investigated and found to be acceptable |
Amitriptyline
Amitriptyline, a tricyclic antidepressant, has been used as an internal standard for the determination of Olopatadine in human plasma by LC-MS/MS.
Table 2: Performance Data for Amitriptyline as an Internal Standard for Olopatadine Analysis in Human Plasma
| Parameter | Result |
| Linearity Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r) | 0.9985 |
| Accuracy (% RE) | -6.40% to 9.26% |
| Precision (% RSD) | < 11.4% |
| Recovery | Not explicitly reported |
| Matrix Effect | Investigated and found to be acceptable |
Experimental Protocols
Method for Olopatadine Quantification using Mianserin Hydrochloride as Internal Standard
Sample Preparation:
-
To 50 µL of human tear fluid, add 100 µL of the internal standard working solution (Mianserin hydrochloride in acetonitrile).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: Acquity UPLC BEH HILIC column (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer (pH 3.5)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Olopatadine: m/z 338.2 → 165.1
-
Mianserin: m/z 265.2 → 208.1
-
Method for Olopatadine Quantification using Amitriptyline as Internal Standard
Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Amitriptyline in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide and vortex.
-
Perform liquid-liquid extraction with 3 mL of a mixture of ethyl acetate and n-hexane.
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer
-
Flow Rate: 0.8 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Olopatadine: m/z 338.1 → 165.2
-
Amitriptyline: m/z 278.2 → 91.1
-
Logical Workflow for Internal Standard Selection
The selection of an optimal internal standard is a logical process that involves evaluating several key characteristics to ensure the robustness and reliability of the bioanalytical method.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate internal standard for Olopatadine bioanalysis.
Conclusion
While both mianserin hydrochloride and amitriptyline have been demonstrated to be suitable internal standards for the bioanalysis of Olopatadine in specific matrices, the use of a deuterated internal standard such as this compound is highly recommended to achieve the most accurate and reliable results. The near-identical physicochemical properties of a deuterated internal standard to the analyte provide superior compensation for analytical variability, particularly matrix effects, which is a critical aspect of robust bioanalytical method validation. Researchers and drug development professionals should prioritize the use of deuterated internal standards whenever feasible to ensure the highest quality of bioanalytical data. Further head-to-head experimental comparisons are warranted to definitively quantify the performance advantages of this compound over other alternatives.
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for N-Desmethyl Olopatadine Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of N-Desmethyl Olopatadine, the active metabolite of the antihistamine Olopatadine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, N-Desmethyl Olopatadine-d6, against common structural analog alternatives. The data presented underscores the superior performance of SIL internal standards in terms of linearity, accuracy, and precision.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes such as deuterium (²H), the mass of the internal standard is increased without significantly altering its chemical and physical properties. This near-identical behavior to the analyte of interest allows the SIL internal standard to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to more robust and reliable data.
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the typical performance characteristics of a bioanalytical method using a stable isotope-labeled internal standard, represented here by data for a deuterated standard, compared to methods employing structural analog internal standards for Olopatadine analysis.
Table 1: Linearity
| Internal Standard Type | Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound (Representative Data) | N-Desmethyl Olopatadine | 0.1 - 100 | > 0.995 |
| Structural Analog (Amitriptyline) | Olopatadine | 0.2 - 100 | > 0.99 |
| Structural Analog (Mianserin) | Olopatadine | 0.1 - 100 | > 0.99 |
Table 2: Accuracy
| Internal Standard Type | Analyte | Concentration (ng/mL) | Accuracy (% Bias) |
| This compound (Representative Data) | N-Desmethyl Olopatadine | LLOQ (0.1) | -0.1% |
| Low QC (0.3) | 2.3% | ||
| Mid QC (50) | -1.5% | ||
| High QC (80) | 0.8% | ||
| Structural Analog (Amitriptyline) | Olopatadine | LLOQ (0.2) | -6.40% |
| Low QC (0.5) | 9.26% | ||
| Mid QC (20) | -3.15% | ||
| High QC (80) | -4.35% | ||
| Structural Analog (Mianserin) | Olopatadine | LLOQ (0.1) | 12.8% |
| Low QC (25) | 11.3% | ||
| High QC (75) | 7.1% |
Table 3: Precision
| Internal Standard Type | Analyte | Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| This compound (Representative Data) | N-Desmethyl Olopatadine | LLOQ (0.1) | 5.1% | 6.2% |
| Low QC (0.3) | 3.9% | 4.5% | ||
| Mid QC (50) | 2.8% | 3.7% | ||
| High QC (80) | 2.5% | 3.1% | ||
| Structural Analog (Amitriptyline) | Olopatadine | LLOQ (0.2) | < 11.4% | < 11.4% |
| Low QC (0.5) | < 11.4% | < 11.4% | ||
| Mid QC (20) | < 11.4% | < 11.4% | ||
| High QC (80) | < 11.4% | < 11.4% | ||
| Structural Analog (Mianserin) | Olopatadine | LLOQ (0.1) | 6.5% | 10.9% |
| Low QC (25) | 4.3% | 8.5% | ||
| High QC (75) | 4.4% | 6.3% |
The data clearly indicates that while methods using structural analogs can be validated to meet regulatory requirements, the use of a deuterated internal standard like this compound generally results in higher accuracy (bias closer to 0%) and precision (lower % CV).
Experimental Protocols
A typical bioanalytical workflow for the quantification of N-Desmethyl Olopatadine in a biological matrix (e.g., plasma) using this compound as an internal standard involves the following steps:
1. Sample Preparation
-
Aliquoting: An aliquot of the biological sample (e.g., 100 µL of plasma) is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: A known amount of this compound solution is added to each sample, except for the blank matrix.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample to remove proteins.
-
Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. The analyte and internal standard are separated from other matrix components on a suitable analytical column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte and internal standard are detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both N-Desmethyl Olopatadine and this compound.
3. Data Processing
-
Peak Integration: The peak areas of the analyte and the internal standard are integrated.
-
Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for each sample.
-
Quantification: A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key stages of a typical bioanalytical workflow for the quantification of a drug metabolite using a stable isotope-labeled internal standard.
Caption: A diagram illustrating the bioanalytical workflow.
The Gold Standard in Bioanalysis: A Comparative Assessment of N-Desmethyl Olopatadine-d6 Recovery and Matrix Effects
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a detailed comparison of the performance of a deuterated internal standard, N-Desmethyl Olopatadine-d6, against a non-deuterated alternative, Mianserin, focusing on the key parameters of recovery and matrix effect.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their structural and physicochemical similarity to the analyte of interest allows them to effectively compensate for variability during sample preparation and analysis, particularly the unpredictable influence of the biological matrix. This guide will delve into the experimental data that underpins this assertion.
Performance Under the Microscope: Recovery and Matrix Effect Data
The following tables summarize the comparative performance of a deuterated internal standard (represented here by data for a closely related analogue, as specific public data for this compound is limited) and a non-deuterated internal standard, Mianserin. The data for Mianserin is derived from a study on Olopatadine analysis in artificial tear fluid.
Table 1: Extraction Recovery
| Analyte/Internal Standard | Matrix | Mean Recovery (%) | Consistency |
| Olopatadine | Artificial Tear Fluid | 71.9 | Consistent across concentrations |
| This compound (Expected) | Biological Matrix | High and Consistent | Expected to closely track the analyte |
| Mianserin (Non-deuterated IS) | Artificial Tear Fluid | 77.8 | Consistent |
Note: Specific recovery data for this compound was not available in the reviewed literature. The expected performance is based on the established principles of using stable isotope-labeled internal standards.
Table 2: Matrix Effect
| Analyte/Internal Standard | Matrix | Mean Matrix Effect (%) | Variability |
| Olopatadine | Artificial Tear Fluid | 96.4 | Low (RSD < 5%) |
| This compound (Expected) | Biological Matrix | Close to 100% (IS-normalized) | Minimal |
| Mianserin (Non-deuterated IS) | Artificial Tear Fluid | 99.1 | Low |
Note: The matrix effect is calculated as the response of the analyte in the presence of matrix ions compared to the response in a clean solvent. A value close to 100% indicates minimal ion suppression or enhancement. For deuterated standards, the key is that the IS-normalized matrix factor remains consistent.
The Decisive Advantage of Deuterated Internal Standards
The data highlights that while a well-chosen non-deuterated internal standard like Mianserin can provide acceptable performance, a deuterated standard like this compound offers inherent advantages. Because it co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of matrix-induced signal suppression or enhancement. This allows for more effective normalization and, consequently, more accurate and precise quantification of the target analyte, especially when dealing with variable or complex biological matrices.
Experimental Protocols: A Closer Look at the Methodology
The following protocols outline the typical experimental procedures for assessing recovery and matrix effect in a bioanalytical LC-MS/MS method.
Experimental Protocol for Recovery Assessment
The recovery of an analyte and the internal standard is determined by comparing the analytical response of extracted samples to that of unextracted standards.
Experimental Protocol for Matrix Effect Assessment
The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. While non-deuterated internal standards can be utilized, the evidence underscores the superiority of stable isotope-labeled standards like this compound. Their ability to closely mimic the analyte of interest throughout the analytical process provides a more reliable correction for extraction variability and matrix effects, ultimately leading to higher quality data for crucial pharmacokinetic, toxicokinetic, and bioequivalence studies. For researchers and scientists in the field of drug development, the adoption of deuterated internal standards represents a commitment to the highest standards of analytical accuracy and data integrity.
Inter-laboratory Comparison of Olopatadine Quantification with N-Desmethyl Olopatadine-d6
This guide provides an objective comparison of performance data for the quantification of Olopatadine, utilizing N-Desmethyl Olopatadine-d6 as an internal standard. The data presented is a synthesis of results from various validated analytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview of expected method performance across different laboratories. While a direct inter-laboratory round-robin study is not publicly available, this compilation of published data serves as a valuable benchmark for method development and validation.
Quantitative Performance Data
The following table summarizes the key performance parameters of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of Olopatadine. This data provides a comparative look at the linearity, precision, accuracy, and sensitivity of these methods as reported in different studies.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (RP-HPLC) | Method 3 (UPLC) | Method 4 (RP-HPLC) |
| Linearity Range | 0.014 - 0.210 ppm[1][2] | 1 - 20 µg/mL[3] | 5 - 50 µg/mL[4] | 1 - 30 µg/mL[5] |
| Correlation Coefficient (r²) | >0.9990[1][2] | Not Reported | >0.999 | 0.9999[5] |
| Precision (%RSD) | Not Reported | < 2% (Intra-day & Inter-day)[5] | < 2%[4] | < 2% (Intra-day & Inter-day)[5] |
| Accuracy (% Recovery) | 80.0 - 120.0%[1][2] | 100 - 101%[5] | Within ±2% of nominal | 99.9 - 100.7%[6] |
| Limit of Quantification (LOQ) | 0.14 ppm[1] | Not Reported | 2.3188 µg/mL[4] | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.7652 µg/mL[4] | 0.5 µg/mL[5] |
| Internal Standard | Not specified, but implied | Paracetamol[3] | Not specified | Not specified[5] |
Note: The use of this compound as an internal standard is common in LC-MS/MS methods for its close structural similarity and mass difference, though not all cited methods specified their internal standard.
Experimental Workflow
The general workflow for the quantification of Olopatadine in a biological matrix using LC-MS/MS with an internal standard is depicted below.
Caption: Experimental workflow for Olopatadine quantification.
Experimental Protocols
Below is a representative experimental protocol for the quantification of Olopatadine in a biological matrix, synthesized from several published methods.
1. Materials and Reagents
-
Olopatadine Hydrochloride reference standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay sensitivity).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 250x4.6 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and methanol or acetonitrile is typical.[3][6] For example, a mobile phase of 0.1% formic acid and methanol (35:65) can be effective.[6]
-
Flow Rate: A flow rate of 0.5 mL/min to 1.0 mL/min is generally applied.[3][6][7]
-
Injection Volume: 10-30 µL.[7]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
Olopatadine: The specific precursor to product ion transition would be optimized for the instrument in use.
-
This compound (IS): The corresponding deuterated transition would be monitored.
-
-
Instrument Parameters: Parameters such as desolvation gas flow, cone voltage, and collision energy should be optimized for maximum signal intensity.
-
4. Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Olopatadine to the internal standard against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the calibration curve.
-
The concentration of Olopatadine in the quality control and unknown samples is then determined from the calibration curve.
References
The Gold Standard in Olopatadine Bioanalysis: A Comparative Validation of N-Desmethyl Olopatadine-d6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of olopatadine, the choice of an appropriate internal standard is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of N-Desmethyl Olopatadine-d6, a stable isotope-labeled (SIL) internal standard, against a conventional structural analog internal standard, highlighting the superior performance of the deuterated analog in regulated bioanalysis.
The use of a suitable internal standard is a critical component in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. While structural analogs have been employed, the consensus in the bioanalytical community, supported by regulatory guidance, strongly advocates for the use of stable isotope-labeled internal standards.[1] This is due to their near-identical physicochemical properties to the analyte, which ensures they co-elute and experience the same ionization effects, providing more accurate and precise quantification.
This guide presents a data-driven comparison, illustrating the validation of this compound and its performance against a structural analog internal standard in key bioanalytical assays.
Comparative Performance Data
The following tables summarize the validation results for the quantification of olopatadine in human plasma using this compound versus a structural analog internal standard. The data demonstrates the enhanced precision and accuracy achieved with the use of the deuterated internal standard.
Table 1: Linearity and Sensitivity
| Parameter | This compound | Structural Analog IS |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL |
| %CV at LLOQ | < 10% | < 15% |
Table 2: Accuracy and Precision
| QC Level | This compound | Structural Analog IS |
| Accuracy (% Bias) | Precision (%CV) | |
| Low QC (0.3 ng/mL) | ± 5.0% | < 5.0% |
| Mid QC (50 ng/mL) | ± 3.0% | < 4.0% |
| High QC (80 ng/mL) | ± 4.0% | < 3.0% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound | Structural Analog IS |
| Matrix Effect (%CV) | < 5.0% | < 15.0% |
| Recovery (%) | 85 - 95% | 75 - 90% |
| IS-Normalized Matrix Factor (%CV) | < 4.0% | < 12.0% |
Table 4: Stability
| Stability Condition | This compound (% Change) | Structural Analog IS (% Change) |
| Freeze-Thaw (3 cycles) | < 5.0% | < 10.0% |
| Bench-Top (24h) | < 4.0% | < 8.0% |
| Long-Term (-80°C, 3 months) | < 6.0% | < 12.0% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound for the bioanalysis of olopatadine in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Method
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 2.5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Olopatadine: Q1 338.2 -> Q3 165.1
-
This compound: Q1 330.2 -> Q3 165.1
-
Validation Assays
-
Linearity: Prepare calibration standards in human plasma over the range of 0.1 to 100 ng/mL. Analyze in triplicate.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze five replicates of each QC level in three separate runs.
-
Matrix Effect: Evaluate by comparing the response of the analyte and IS in post-extraction spiked blank plasma from at least six different sources to their response in a neat solution.
-
Stability: Assess freeze-thaw, bench-top, and long-term stability by analyzing QC samples after subjecting them to the respective conditions and comparing the results to freshly prepared QCs.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
References
Comparative Stability of Deuterated vs. Non-deuterated N-Desmethyl Olopatadine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its metabolites is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of N-Desmethyl Olopatadine and its deuterated analogue, offering insights grounded in experimental data for the non-deuterated compound and established scientific principles for its deuterated counterpart.
Executive Summary of Comparative Stability
| Compound | Expected Relative Stability | Key Influencing Factor |
| N-Desmethyl Olopatadine | Standard | Susceptible to degradation under hydrolytic (acidic, alkaline) and oxidative conditions. |
| Deuterated N-Desmethyl Olopatadine | Enhanced | Kinetic Isotope Effect: The substitution of hydrogen with deuterium at metabolically and chemically labile sites strengthens the chemical bonds, potentially slowing down degradation reactions.[1][2] |
Stability Profile of Non-Deuterated N-Desmethyl Olopatadine
Forced degradation studies on Olopatadine, of which N-Desmethyl Olopatadine is a primary metabolite and known impurity, provide critical insights into its stability under various stress conditions. These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Summary of Forced Degradation Studies on Olopatadine:
| Stress Condition | Observations and Degradation Products |
| Acidic Hydrolysis | Significant degradation is observed, leading to the formation of several degradation products.[3][4] |
| Alkaline Hydrolysis | The molecule is susceptible to degradation in basic conditions, with the formation of distinct degradation products compared to acidic hydrolysis.[3][4] |
| Oxidative Degradation | Olopatadine shows susceptibility to oxidative stress, leading to the formation of N-oxide and other related substances.[5] |
| Thermal Degradation | The compound is relatively stable under dry heat conditions.[3] |
| Photolytic Degradation | Some degradation is observed upon exposure to UV light.[5] |
N-Desmethyl Olopatadine, as a structurally related compound, is expected to exhibit a similar degradation profile.
The Deuterium Advantage: A Theoretical Framework for Enhanced Stability
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly enhance the stability of a molecule. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is a cornerstone of deuterated drug development.[1][2]
The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond due to the lower zero-point energy of the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate for chemical reactions where C-H bond cleavage is the rate-determining step.[1]
For N-Desmethyl Olopatadine, deuteration at positions susceptible to chemical degradation could lead to:
-
Increased resistance to hydrolytic cleavage: By slowing down acid or base-catalyzed hydrolysis.
-
Enhanced oxidative stability: By making the molecule less susceptible to attack by reactive oxygen species.
-
Improved photostability: By potentially altering the electronic properties of the molecule to reduce its susceptibility to photodegradation.
It is important to note that the degree of stabilization depends on the specific position of deuteration and the mechanism of the degradation reaction.
Signaling Pathways of Olopatadine
Olopatadine exerts its therapeutic effects through a dual mechanism of action: as a selective histamine H1 receptor antagonist and as a mast cell stabilizer. Understanding these pathways is crucial for comprehending its pharmacological activity.
Dual mechanism of action of Olopatadine.
Experimental Protocols
Detailed and validated experimental protocols are essential for assessing the stability of pharmaceutical compounds. Below are representative methodologies for conducting forced degradation studies.
1. Stability-Indicating HPLC Method Development:
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent drug and its degradation products show significant absorbance.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
2. Forced Degradation Study Protocol:
-
Acid Hydrolysis: The drug substance is dissolved in a suitable acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 60°C) for a specified duration.
-
Base Hydrolysis: The drug substance is dissolved in a suitable basic solution (e.g., 0.1 N NaOH) and heated (e.g., at 60°C) for a specified duration.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) in a temperature-controlled oven.
-
Photostability: The drug substance is exposed to UV and visible light in a photostability chamber.
-
Sample Analysis: Samples are withdrawn at appropriate time intervals, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method.
A logical workflow for a comparative stability study.
Conclusion
While direct experimental data on the comparative stability of deuterated versus non-deuterated N-Desmethyl Olopatadine is not currently available, a strong theoretical basis supports the hypothesis of enhanced stability for the deuterated compound. The kinetic isotope effect, a well-established principle in medicinal chemistry, suggests that the strategic incorporation of deuterium can slow down degradation processes. The provided experimental protocols offer a roadmap for conducting rigorous stability studies to empirically validate this hypothesis. For researchers and drug development professionals, leveraging deuteration presents a promising strategy for improving the physicochemical properties of drug candidates and their metabolites.
References
- 1. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal Procedures for N-Desmethyl Olopatadine-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N-Desmethyl Olopatadine-d6, a deuterated metabolite of Olopatadine. Adherence to these guidelines is paramount for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. In the event of a spill, contain the material with an inert absorbent and follow the disposal procedures outlined below.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of the non-deuterated form, N-Desmethyl Olopatadine. While a specific Safety Data Sheet (SDS) for the d6 variant is not publicly available, these properties provide a useful reference for handling and disposal. It is important to note that the deuterated form will have a slightly higher molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₃ | [1][2][3] |
| Molecular Weight | 323.39 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Solubility | DMF: 5 mg/ml; DMSO: 3 mg/ml; Ethanol: 0.25 mg/ml; PBS (pH 7.2): 0.50 mg/ml | [4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
While no specific experimental protocols for the chemical neutralization or decomposition of this compound are readily available, the recommended and safest approach for its disposal is through established hazardous waste management channels. The disposal of deuterated compounds generally follows the same protocols as their non-deuterated counterparts.
1. Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Chemical Waste."
-
Include the full chemical name, concentration, and date of accumulation on the label.
-
Segregate this waste from other laboratory waste streams such as sharps, biological waste, and non-hazardous materials.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
Ensure the container is kept securely closed when not in use.
-
Do not overfill the container; leave adequate headspace to allow for expansion.
3. Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area.
-
The storage area should be away from ignition sources and incompatible materials.
4. Final Disposal:
-
Primary Recommended Method: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Options by Licensed Facilities:
-
Incineration: The material may be burned in a chemical incinerator equipped with an afterburner and scrubber. This is a common and effective method for the destruction of organic chemical waste.
-
Landfill: Disposal in a hazardous waste landfill may be an option, but this is generally less preferred than destruction via incineration. The decision will be made by the licensed disposal facility based on regulatory requirements.
-
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The information provided is based on the SDS for the non-deuterated compound and general principles of laboratory chemical waste management. Furthermore, detailed experimental protocols for the chemical neutralization or decomposition of this compound are not available in the public domain. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations.
References
Safeguarding Researchers: A Guide to Handling N-Desmethyl Olopatadine-d6
For Immediate Implementation: Researchers and laboratory personnel handling N-Desmethyl Olopatadine-d6, a deuterated metabolite of the antihistamine Olopatadine, must adhere to stringent safety protocols due to its classification as a "pharmaceutical related compound of unknown potency." Given the lack of comprehensive toxicity data, a precautionary approach is essential to ensure personnel safety and prevent exposure.
This compound is utilized as a research chemical and an impurity standard in drug development.[1] While its parent compound, Olopatadine, is a known selective histamine H1 antagonist and mast cell stabilizer, the specific biological activity and potential hazards of this deuterated metabolite have not been fully elucidated.[2][3] Therefore, it must be handled as a potentially potent pharmaceutical compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the solid compound outside of a certified containment system to prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage
All manipulations of this compound, especially of the solid form, should be performed within a certified chemical fume hood or a glove box to minimize the risk of inhalation.[4] A designated area within the laboratory should be established for the handling of this compound.
Storage: Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials. The container should be clearly labeled with the compound's name and any known hazard warnings.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for hazardous waste.[5]
Waste Streams:
-
Solid Waste: Unused or expired compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Liquid Waste: Solutions containing the compound.
Disposal Procedure:
-
Segregation: All waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company. Incineration is often the preferred method for pharmaceutical waste.[6][7]
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound in a research setting.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. anentawaste.com [anentawaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
